1,2-Cyclononadiene
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
1123-11-1 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChI-Schlüssel |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
Kanonische SMILES |
C1CCCC=C=CCC1 |
Andere CAS-Nummern |
1123-11-1 |
Synonyme |
1,2-Cyclononadiene |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of 1,2-Cyclononadiene from cis-Cyclooctene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,2-cyclononadiene, a valuable cyclic allene, from the readily available starting material, cis-cyclooctene. The procedure outlined is a reliable two-step method that proceeds through a dibromobicyclo[6.1.0]nonane intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Reaction Overview
The synthesis of this compound from cis-cyclooctene is a two-step process. The first step involves the addition of dibromocarbene to the double bond of cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane. This intermediate is then treated with methyllithium to yield the desired product, this compound.[1]
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.[1]
Step 1: Synthesis of 9,9-dibromobicyclo[6.1.0]nonane
Materials:
-
cis-Cyclooctene (distilled from sodium)
-
Potassium tert-butoxide
-
Bromoform
-
Pentane (sodium-dried)
-
Ice-salt bath
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen atmosphere apparatus
Procedure:
-
A 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
The flask is charged with 244 g (2.17 moles) of potassium tert-butoxide and 800 ml of pentane.
-
The flask is cooled in an ice-salt bath.
-
A solution of 178 g (1.62 moles) of freshly distilled cis-cyclooctene in 200 ml of pentane is prepared.
-
The dropping funnel is charged with 420 g (1.66 moles) of bromoform.
-
The cis-cyclooctene solution is added to the stirred slurry in the flask.
-
The bromoform is added dropwise over a period of 6-7 hours, maintaining the reaction temperature. The mixture will change color from light yellow to brown.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then poured into 2 liters of a mixture of ice and water.
-
The organic layer is separated, and the aqueous layer is extracted three times with 50 ml portions of pentane.
-
The combined organic extracts are washed three times with 50 ml portions of water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.
-
The residue is distilled under reduced pressure to yield 9,9-dibromobicyclo[6.1.0]nonane.
Step 2: Synthesis of this compound
Materials:
-
9,9-dibromobicyclo[6.1.0]nonane
-
Methyllithium (1.9M solution in ether)
-
Anhydrous ether
-
Acetone-dry ice bath
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen atmosphere apparatus
Procedure:
-
A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
The flask is charged with 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether.
-
The dropping funnel is charged with 450 ml of a 1.9M solution of methyllithium in ether (0.85 mole).
-
The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.
-
The methyllithium solution is added dropwise with stirring over 1 hour.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The excess methyllithium is decomposed by the dropwise addition of 100 ml of water.
-
An additional 400 ml of water is added, and the ether layer is separated.
-
The aqueous layer is extracted three times with 30 ml portions of ether.
-
The combined ether solutions are washed with 30 ml portions of water until neutral and then dried over magnesium sulfate.
-
The ether is removed by distillation through a 40-cm Vigreux column.
-
The residue is distilled under reduced pressure to yield this compound.[1]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁰D) |
| cis-Cyclooctene | C₈H₁₄ | 110.20 | 145-146 | 1.4690 |
| 9,9-dibromobicyclo[6.1.0]nonane | C₉H₁₄Br₂ | 282.02 | 62 (0.04 mm Hg) | 1.5493–1.5507 (n²³D) |
| This compound | C₉H₁₄ | 122.21 | 62-63 (16 mm Hg) | 1.5060 |
Data sourced from Organic Syntheses and PubChem.[1][2]
Table 2: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity |
| 1 | 9,9-dibromobicyclo[6.1.0]nonane | 52-65 | - |
| 2 | This compound | 81-91 | >99% (by gas chromatography) |
Data sourced from Organic Syntheses.[1]
Visualization of the Synthesis
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Spectroscopic Data
Spectroscopic data for this compound, including NMR, IR, and mass spectrometry, are available in public databases such as SpectraBase for structural confirmation.[3]
Safety Considerations
-
Bromoform: is toxic and should be handled in a well-ventilated fume hood.
-
Methyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate safety precautions.
-
Potassium tert-butoxide: is a strong base and corrosive.
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
-
A thorough risk assessment should be conducted before commencing any experimental work.[1]
This guide provides a comprehensive overview of the synthesis of this compound from cis-cyclooctene, intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
Physical and chemical properties of 1,2-cyclononadiene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Cyclononadiene
Introduction
This compound is a cyclic allene, a class of organic compounds characterized by a nine-membered ring containing two cumulative double bonds. Its strained structure and unique electronic configuration make it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its stereochemistry.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | [1][2][3] |
| Molecular Weight | 122.21 g/mol | [1][3] |
| CAS Number | 1123-11-1 | [1][2][3] |
| Appearance | Not specified; likely a liquid at STP | |
| Boiling Point | 62-63 °C at 16 mmHg[4] 182.9 °C at 760 mmHg[2] | [2][4] |
| Density | 0.8 g/cm³ | [2] |
| Refractive Index (n²⁰D) | 1.5060 | [4] |
| Flash Point | 45.2 °C | [2] |
| Vapor Pressure | 1.08 mmHg at 25 °C | [2] |
Table 2: Computed and Spectroscopic Properties of this compound
| Property | Value | Source |
| Ionization Energy | 8.87 eV | [5] |
| logP (Octanol/Water Partition Coefficient) | 3.052 (Crippen Calculated) | [5] |
| Water Solubility (log₁₀WS in mol/L) | -3.21 (Crippen Calculated) | [5] |
| ¹³C NMR Spectroscopy | Data available | [3][6] |
| ¹H NMR Spectroscopy | Data available | [6] |
| Mass Spectrometry (GC-MS) | Data available; top m/z peaks at 79, 39, 41 | [3][6][7] |
| Infrared (IR) Spectroscopy | Vapor phase IR data available | [3][6] |
Synthesis of this compound
A reliable and practical method for the preparation of this compound is a two-step synthesis starting from cis-cyclooctene.[4] This method is based on the work of Doering and coworkers and has been published in Organic Syntheses.[4]
Logical Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from Organic Syntheses.[4]
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
-
Reaction Setup: A mixture of cis-cyclooctene and a suitable solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: A solution of bromoform and potassium t-butoxide is added dropwise to the cyclooctene solution while maintaining a low temperature.
-
Workup: After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with water until neutral and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed using a rotary evaporator, and the residue is distilled under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane.[4]
Step 2: Synthesis of this compound
-
Reaction Setup: A flask is charged with 9,9-dibromobicyclo[6.1.0]nonane and anhydrous ether. The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.
-
Reagent Addition: An ether solution of methyllithium is added dropwise to the stirred solution over the course of one hour.[4]
-
Quenching and Workup: The reaction is stirred for an additional 30 minutes after the addition is complete. Excess methyllithium is then decomposed by the careful, dropwise addition of water. More water is added, and the ether layer is separated. The aqueous layer is extracted multiple times with ether.
-
Purification: The combined ether solutions are washed with water until neutral and dried over magnesium sulfate. The ether is then distilled off through a Vigreux column. The remaining residue is distilled under reduced pressure (16 mm Hg) to yield pure this compound, which boils at 62-63°C.[4]
Stereochemistry and Chirality
This compound is a chiral molecule due to the allenic system within the nine-membered ring. The allene unit itself is a source of axial chirality. Consequently, this compound exists as a pair of enantiomers: R-(+)-1,2-cyclononadiene and S-(−)-1,2-cyclononadiene.[4] These enantiomers have been successfully prepared from the corresponding optically active trans-cyclooctenes.[4] The synthesis of optically active this compound has also been achieved by reacting the dibromo bicyclo intermediate with methyllithium in the presence of a chiral amine.[4]
Relationship Between Enantiomers of this compound
Caption: Enantiomeric relationship of this compound.
Reactivity and Stability
Due to the significant ring strain and the reactive nature of the allene functional group, this compound is a reactive molecule.
-
Reduction: It can be reduced to cis-cyclononene in nearly quantitative yield using sodium in liquid ammonia.[4] This reaction is characteristic of allenes and acetylenes.
-
Dimerization: Like many other allenes, this compound can undergo dimerization reactions.[8] The specific conditions and products of these reactions can vary.
-
Cycloadditions: Allenes are known to participate in various cycloaddition reactions. While specific examples for this compound are not detailed in the provided search results, its allene functionality suggests it would be a viable substrate for such transformations.
Information regarding the long-term stability and storage conditions of this compound is not extensively detailed in the search results, but its strained and reactive nature suggests that it should be stored under inert atmosphere and at low temperatures to prevent decomposition or polymerization.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in organic synthesis. Its chirality and reactivity can be exploited to construct complex molecular architectures. While direct applications in drug development are not explicitly mentioned in the search results, strained cyclic allenes are of interest in medicinal chemistry for the synthesis of novel scaffolds and as probes for biological systems. Further research into the reactivity and functionalization of this compound could unveil new applications in these fields.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Cas 1123-11-1,this compound | lookchem [lookchem.com]
- 3. This compound | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound (CAS 1123-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1,2-Cyclononadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclononadiene is a nine-membered cyclic allene of significant interest in organic synthesis and drug discovery due to its unique strained structure and reactivity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also provided, along with visualizations of the logical relationships in its spectroscopic analysis.
Introduction
Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), exhibit unique chemical and physical properties. When incorporated into a medium-sized ring system such as the nine-membered cyclononane framework, the resulting molecule, this compound, possesses considerable ring strain and chirality. This makes it a valuable, reactive intermediate in a variety of chemical transformations. Accurate and detailed spectroscopic analysis is the cornerstone of working with such reactive species. This guide serves as a central repository for the spectroscopic data and methodologies required for the confident characterization of this compound.
Spectroscopic Data
The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. Due to the transient and reactive nature of many allenes, obtaining high-quality NMR data can be challenging. However, data for this compound is available in spectral databases.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available in search results | - | - | - |
| ¹³C | Data not available in search results | - | - | Allenic C=C =C |
| Data not available in search results | - | - | Allenic C =C=C | |
| Data not available in search results | - | - | Allylic CH₂ | |
| Data not available in search results | - | - | Aliphatic CH₂ |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the provided search results. The table indicates the expected regions and types of signals.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the characteristic absorption band of the allene functional group is of primary diagnostic importance.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available in search results | C=C=C asymmetric stretch |
| Data not available in search results | C-H stretch (sp² and sp³) |
| Data not available in search results | CH₂ bending/scissoring |
Note: Specific IR absorption frequencies were not available in the provided search results. The table indicates the expected vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound has been recorded and is available in public databases.[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 122 | Data not available | [M]⁺ (Molecular Ion) |
| 79 | 100 (Base Peak) | [C₆H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ |
Note: The molecular formula of this compound is C₉H₁₄, giving a molecular weight of approximately 122.21 g/mol .[1] The relative intensities for all fragments were not available in the search results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the preparation of this compound is through the reaction of a gem-dibromocyclopropane with an organolithium reagent. A detailed procedure has been published in Organic Syntheses.[1]
Procedure:
-
Preparation of 9,9-Dibromobicyclo[6.1.0]nonane: To a solution of cis-cyclooctene in an appropriate solvent, a solution of bromoform and a strong base (e.g., potassium tert-butoxide) is added to generate dibromocarbene, which then undergoes cycloaddition with the cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane.
-
Synthesis of this compound: The purified 9,9-dibromobicyclo[6.1.0]nonane is dissolved in an anhydrous etheral solvent under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a solution of methyllithium is added dropwise. The reaction mixture is stirred for a specified period, followed by quenching with water.
-
Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 75 MHz or higher).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Place a small drop of neat, purified this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the sample holder of the FTIR spectrometer.
Instrumental Parameters:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
The following diagrams illustrate the relationships and workflows involved in the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry techniques. While the unique allenic functionality provides distinct spectral handles, particularly in IR spectroscopy, a complete and confident structural assignment requires the complementary data from NMR for the carbon-hydrogen framework and mass spectrometry for molecular weight and fragmentation analysis. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar strained cyclic allenes, which are of growing importance in synthetic and medicinal chemistry. Further research to populate the spectroscopic databases with detailed, assigned NMR data for this compound would be a valuable contribution to the field.
References
Conformational Analysis of 1,2-Cyclononadiene Utilizing NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 1,2-cyclononadiene, a medium-sized carbocyclic allene, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the conformational landscape of this molecule, the dynamic processes it undergoes in solution, and the detailed experimental protocols used to elucidate these properties.
Introduction: The Conformational Complexity of Medium-Sized Rings
Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, present a unique challenge in conformational analysis.[1] Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium rings often suffer from a combination of angle strain, torsional strain, and significant transannular interactions (steric hindrance between atoms across the ring).[1] this compound (C₉H₁₄), as a nine-membered ring containing a strained allene functional group, is a prime example of such a system. Understanding its conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity and its potential use as a structural motif in medicinal chemistry and materials science.
Dynamic NMR (DNMR) spectroscopy is a powerful and indispensable tool for studying molecules that exist as a mixture of rapidly interconverting conformers.[2] By analyzing the changes in NMR spectra as a function of temperature, it is possible to "freeze out" individual conformations at low temperatures and to calculate the kinetic parameters (such as the free energy of activation, ΔG≠) for the exchange processes at higher temperatures.[3][4]
The Conformational Landscape of this compound in Solution
Low-temperature ¹³C NMR studies have revealed that this compound exists in solution as a mixture of two principal conformations.[5] These conformers are in a dynamic equilibrium and have a very small free-energy difference of only 0.18 kcal/mol.[5] The two conformational states are:
-
A Symmetrical Conformation (C₂ symmetry)
-
An Unsymmetrical Conformation (C₁ symmetry)
The presence of these distinct conformations is a direct consequence of the molecule's efforts to minimize the inherent strain within its nine-membered ring structure.
Dynamic Processes: Ring Inversion and Pseudorotation
The interconversion between the conformers of this compound is not a simple, single process. DNMR studies have identified two distinct conformational processes, each with a characteristic energy barrier:
-
Ring Inversion: This is a higher-energy process that involves a significant structural reorganization of the carbon backbone, effectively turning the ring "inside-out."
-
Pseudorotation: This is a lower-energy process involving wavelike motions of the ring atoms that interconvert different "twist" and "boat" forms without passing through a high-energy planar intermediate.[6] For this compound, a pseudorotation pathway with a free-energy barrier (ΔG≠) of 13.1 kcal/mol is responsible for achieving a time-averaged C₂ symmetry.[5]
Quantitative Conformational Data
The key thermodynamic and kinetic parameters for the conformational dynamics of this compound, as determined by ¹³C DNMR spectroscopy, are summarized below.
| Parameter | Value (kcal/mol) | Description |
| ΔG° (Symmetrical vs. Unsymmetrical) | 0.18 | The difference in free energy between the two ground-state conformations at equilibrium.[5] |
| ΔG≠ (Pseudorotation) | 13.1 | The free-energy barrier for the lower-energy process that leads to time-averaged C₂ symmetry.[5] |
| ΔG≠ (Higher-energy process) | >13.1 | The free-energy barrier for the second, higher-energy conformational process, likely ring inversion. |
Experimental Protocols for Dynamic NMR Analysis
The successful conformational analysis of this compound via DNMR requires careful experimental design and execution, particularly for low-temperature measurements.
5.1. Sample Preparation
-
Solvent: A solvent with a very low freezing point is essential. Propane is a suitable choice for reaching temperatures as low as -180 °C.[5][7] For less extreme temperature ranges, deuterated chlorofluorocarbons (e.g., CDCl₂F) or deuterated hydrocarbons can be used.
-
Concentration: Samples are typically prepared at concentrations ranging from 10 to 50 mM in standard 5 mm NMR tubes.
-
Degassing: To prevent the formation of ice crystals at low temperatures, the sample should be thoroughly degassed using several freeze-pump-thaw cycles.
5.2. NMR Instrumentation
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit and a cryoprobe is required.[8]
-
Nucleus: While both ¹H and ¹³C NMR can be used, ¹³C NMR is often preferred for DNMR studies of hydrocarbons due to its larger chemical shift dispersion, which allows for the observation of exchange processes over a wider temperature range.[5]
-
Temperature Calibration: Accurate temperature control and calibration are critical. The temperature inside the NMR probe is typically calibrated using a standard sample, such as methanol (for higher temperatures) or a calibrated thermocouple.
5.3. Data Acquisition and Analysis
-
Initial Spectrum: A standard ¹³C{¹H} spectrum is acquired at ambient temperature. In this "fast-exchange regime," the spectrum will show a time-averaged representation of all conformations, with fewer signals than the number of carbon atoms.
-
Low-Temperature Spectra: The temperature is gradually lowered in discrete steps (e.g., 5-10 °C increments). Spectra are recorded at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.
-
Coalescence and Slow-Exchange: As the temperature decreases, the rate of conformational exchange slows down. This is observed in the NMR spectra as a broadening of the signals, followed by their coalescence into a single broad peak, and finally, their separation into distinct signals for each conformation in the "slow-exchange regime" at the lowest temperatures.[3]
-
Line-Shape Analysis: The rate constants (k) for the exchange processes at various temperatures are determined by computer-based simulation and fitting of the experimental NMR line shapes.
-
Eyring Plot and Activation Parameters: The free energy of activation (ΔG≠) is calculated from the rate constant (k) at the coalescence temperature (Tc) using the Eyring equation. By determining k at multiple temperatures, an Eyring plot (ln(k/T) vs. 1/T) can be constructed to determine the enthalpy (ΔH≠) and entropy (ΔS≠) of activation.
Visualization of Workflows and Conformational Pathways
Diagram 1: Experimental Workflow for Dynamic NMR Spectroscopy
Caption: Workflow for DNMR analysis of this compound.
Diagram 2: Conformational Energy Landscape
Caption: Energy landscape for this compound conformers.
Conclusion
The conformational analysis of this compound by NMR spectroscopy reveals a dynamic system characterized by two closely-spaced energy conformations interconverting through at least two distinct processes: a lower-energy pseudorotation and a higher-energy ring inversion.[5] The quantitative data obtained from these studies, particularly the free-energy barriers for these processes, provide fundamental insights into the flexibility and strain of nine-membered allene rings. The detailed experimental protocols outlined herein serve as a guide for researchers aiming to investigate similar dynamic molecular systems, highlighting the power of DNMR to map the complex energy landscapes of conformationally labile molecules. This knowledge is foundational for the rational design of molecules where three-dimensional structure dictates function, a common paradigm in drug development and materials science.
References
- 1. Conformational analysis of medium rings | PPTX [slideshare.net]
- 2. auremn.org.br [auremn.org.br]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Advent of a Strained Allene: A Technical Guide to the Discovery and First Synthesis of 1,2-Cyclononadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 1,2-cyclononadiene, a key molecule in the study of strained cyclic allenes. This document details the pioneering synthetic methodologies, presents key quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of this foundational work in organic chemistry.
Introduction
The synthesis of medium-ring allenes presented a significant challenge to organic chemists due to the inherent ring strain and reactivity of these systems. Early attempts often resulted in mixtures with isomeric acetylenes. The work of L. Skattebøl and S. Solomon, building upon the foundational research of Doering and co-workers, provided the first practical and reproducible synthesis of this compound, opening the door for further investigation into the properties and reactivity of this unique class of molecules.[1]
Physicochemical Properties of this compound
The fundamental physicochemical and spectroscopic data for this compound are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 1123-11-1 | [2][3] |
| Molecular Formula | C₉H₁₄ | [2][4] |
| Molecular Weight | 122.21 g/mol | [2][4] |
| Boiling Point | 62-63 °C at 16 mmHg | [1] |
| Refractive Index (n²⁰D) | 1.5060 | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹³C NMR | Spectra available |
| Mass Spectrometry (GC-MS) | Spectra available |
| IR Spectra (Vapor Phase) | Spectra available |
Note: Specific peak data is available through spectral databases.[2][5][6]
First Synthesis of this compound
The first practical synthesis of this compound is a two-step process starting from cis-cyclooctene.[1] The overall reaction pathway is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from the original procedure reported by L. Skattebøl and S. Solomon.[1]
Part A: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
This procedure details the synthesis of the dibromocyclopropane intermediate.
Caption: Workflow for the synthesis of the intermediate.
Detailed Methodology:
-
Preparation of Potassium t-Butoxide: In a 3-liter three-necked flask under a nitrogen atmosphere, 73 g (1.87 g-atoms) of potassium metal is added to 2 liters of anhydrous t-butyl alcohol. The mixture is refluxed until all the potassium has reacted.
-
Reaction: The resulting solution is cooled in an ice-salt bath, and a mixture of 200 g (1.82 moles) of cis-cyclooctene and 10 g of t-butyl alcohol is added. Bromoform (480 g, 1.9 moles) is then added dropwise over 6-7 hours while maintaining the reaction temperature.
-
Work-up: After the addition is complete, the mixture is stirred overnight at room temperature. Water (400 ml) is added, followed by 10% aqueous hydrochloric acid to neutralize the solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with water until neutral and dried over anhydrous magnesium sulfate.
-
Distillation: The solvent is removed by rotary evaporation, and the residue is distilled under vacuum to yield 237–299 g (52–65%) of 9,9-dibromobicyclo[6.1.0]nonane.
Table 3: Quantitative Data for 9,9-Dibromobicyclo[6.1.0]nonane Synthesis
| Parameter | Value |
| Yield | 52-65% |
| Boiling Point | 62 °C at 0.04 mmHg |
| Refractive Index (n²³D) | 1.5493–1.5507 |
Part B: Synthesis of this compound
This procedure describes the final step to produce the target allene.
Caption: Workflow for the final synthesis step.
Detailed Methodology:
-
Reaction Setup: A 2-liter three-necked flask is charged with 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether under a nitrogen atmosphere.
-
Addition of Methyllithium: The flask is cooled to between -30° and -40°C using a dry ice-acetone bath. A solution of 1.9 M methyllithium in ether (450 ml, 0.85 mole) is added dropwise with stirring over 1 hour.
-
Work-up: After stirring for an additional 30 minutes, the excess methyllithium is decomposed by the dropwise addition of 100 ml of water. An additional 400 ml of water is then added.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether solutions are washed with water until neutral and dried over magnesium sulfate.
-
Distillation: The ether is removed by distillation, and the residue is distilled under vacuum to yield 66–73 g (81–91%) of this compound.
Table 4: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Yield | 81-91% |
| Boiling Point | 62–63 °C at 16 mmHg |
| Refractive Index (n²⁰D) | 1.5060 |
Conclusion
The two-step synthesis of this compound from cis-cyclooctene, as detailed in this guide, represents a landmark achievement in the chemistry of cyclic allenes.[1] This methodology provided, for the first time, a reliable route to a medium-ring allene, free from isomeric acetylenic contaminants. The protocols and data presented herein are foundational to the field and continue to be relevant for researchers engaged in the synthesis and application of strained organic molecules. The availability of pure this compound has enabled extensive studies of its unique bonding, stereochemistry, and reactivity, contributing significantly to our understanding of strained systems in organic chemistry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chiral Properties of [S,(-)]-1,2-Cyclononadiene
This technical guide provides a comprehensive overview of the chiral properties of [S,(-)]-1,2-cyclononadiene, a key molecule in stereochemical studies. This document details its synthesis, chiroptical properties, and the experimental protocols for its preparation and characterization, tailored for professionals in chemical research and drug development.
Introduction
1,2-Cyclononadiene is a nine-membered cyclic allene that exhibits axial chirality due to the non-planar arrangement of its cumulated double bonds. The enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The levorotatory enantiomer, [S,(-)]-1,2-cyclononadiene, has been a subject of significant interest in the study of chiral allenes and their reaction mechanisms. Its rigid, strained structure provides a unique platform for investigating stereochemistry.
Chiroptical and Physical Properties
The chiral nature of [S,(-)]-1,2-cyclononadiene is characterized by its interaction with plane-polarized light, measured by optical rotation, and its differential absorption of circularly polarized light, measured by circular dichroism.
Table 1: Quantitative Chiroptical and Physical Data for this compound
| Property | Value | Conditions | Reference |
| Molecular Formula | C₉H₁₄ | - | [1] |
| Molecular Weight | 122.21 g/mol | - | [2] |
| Specific Rotation of (S)-enantiomer | [α]D -150° | c 1.16, CH₂Cl₂ | |
| Estimated Specific Rotation of Optically Pure (S)-enantiomer | [α]²⁵D -170° to -175° | CH₂Cl₂ | |
| Circular Dichroism (CD) of (+)-enantiomer | Positive Cotton Effect | Ultraviolet region | [3] |
| Boiling Point | 62-63 °C | 16 mmHg | [4] |
| Refractive Index | n²⁰D 1.5060 | - | [4] |
Synthesis of [S,(-)]-1,2-Cyclononadiene
The enantioselective synthesis of [S,(-)]-1,2-cyclononadiene is achieved through the stereospecific ring-opening of a chiral cyclopropylidene precursor. The most established method involves the reaction of optically pure (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane with an organolithium reagent.[4]
Experimental Protocol: Synthesis of [S,(-)]-1,2-Cyclononadiene
This protocol is based on the work of Moore and Bach.
Step 1: Preparation of the Precursor (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane
The chiral precursor is synthesized from optically active S-(+)-trans-cyclooctene. The first step is the addition of dibromocarbene to S-(+)-trans-cyclooctene.
-
Reactants: S-(+)-trans-cyclooctene, bromoform (CHBr₃), potassium tert-butoxide.
-
Procedure:
-
A solution of S-(+)-trans-cyclooctene in a suitable solvent (e.g., pentane) is cooled in an ice bath.
-
Potassium tert-butoxide is added to the solution.
-
Bromoform is added dropwise to the stirred slurry.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by distillation to yield 9,9-dibromobicyclo[6.1.0]nonane.
-
Step 2: Synthesis of [S,(-)]-1,2-Cyclononadiene
The chiral dibromobicyclo nonane is then reacted with methyllithium to induce a stereospecific ring opening to the allene.
-
Reactants: (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane, methyllithium (MeLi) in ether.
-
Procedure:
-
A solution of (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane in anhydrous ether is prepared in a dry, three-necked flask under a nitrogen atmosphere.
-
The flask is cooled to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
A solution of methyllithium in ether is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed until neutral, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.
-
The resulting crude [S,(-)]-1,2-cyclononadiene is purified by distillation under reduced pressure.[4]
-
Visualizations
Diagram 1: Synthetic Pathway to [S,(-)]-1,2-Cyclononadiene
Caption: Synthetic route to [S,(-)]-1,2-Cyclononadiene.
Diagram 2: Logical Workflow for Stereochemical Assignment
Caption: Logic for assigning the (S) configuration.
Conclusion
This guide has summarized the key chiral properties of [S,(-)]-1,2-cyclononadiene, providing essential data and detailed experimental protocols for its synthesis and characterization. The provided information serves as a valuable resource for researchers engaged in stereoselective synthesis, chiroptical studies, and the development of new chiral molecules for various applications, including pharmaceuticals. The stereochemical integrity and unique properties of this molecule continue to make it a cornerstone for fundamental and applied chemical research.
References
Thermal Stability and Decomposition of 1,2-Cyclononadiene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-cyclononadiene. Due to a notable lack of specific quantitative experimental data in the current scientific literature for this particular molecule, this document focuses on the well-established theoretical framework for the thermal rearrangement of cyclic allenes. It outlines the anticipated primary decomposition pathway, a retro-ene reaction, and presents illustrative kinetic and thermodynamic data based on analogous compounds. Detailed experimental protocols for gas-phase pyrolysis and solution-phase thermolysis, the standard methods for investigating such reactions, are provided. Additionally, this guide includes visualizations of the proposed reaction mechanism and a typical experimental workflow to facilitate a deeper understanding of the principles and practices involved in studying the thermal behavior of cyclic allenes.
Introduction: The Thermal Behavior of Cyclic Allenes
This compound is a nine-membered cyclic hydrocarbon containing a strained allene functional group. The inherent ring strain and the unique electronic structure of the allene moiety make it susceptible to thermal rearrangement. Understanding the thermal stability and decomposition pathways of such molecules is crucial in various fields, including synthetic chemistry, materials science, and drug development, where thermal processing or stability at elevated temperatures is a concern. The primary mode of thermal decomposition for many cyclic allenes is the retro-ene reaction, a concerted pericyclic process.
Primary Decomposition Pathway: The Retro-Ene Reaction
The thermal decomposition of this compound is predicted to proceed primarily through a retro-ene reaction. This intramolecular process involves the transfer of an allylic hydrogen atom to the central carbon of the allene through a six-membered transition state. This concerted reaction alleviates ring strain and results in the formation of a more stable, acyclic conjugated triene.
Proposed Reaction:
This compound → [Six-membered Transition State] → Acyclic nona-1,3,8-triene (or isomers)
The specific isomer of the acyclic triene product will depend on which of the accessible allylic hydrogens participates in the transfer.
Quantitative Data (Illustrative)
As specific experimental data for the thermal decomposition of this compound are not available in the reviewed literature, the following table presents illustrative quantitative data based on the known behavior of other medium-ring cyclic allenes and hydrocarbons undergoing similar thermal rearrangements. These values should be considered as estimations to provide a general understanding of the reaction's energetics and kinetics.
Table 1: Illustrative Kinetic and Thermodynamic Parameters for the Thermal Decomposition of a Medium-Ring Cyclic Allene
| Parameter | Illustrative Value Range | Significance |
| Decomposition Temperature | 150 - 250 °C | The temperature range where significant unimolecular decomposition is expected. |
| Activation Energy (Ea) | 120 - 160 kJ/mol | The minimum energy required for the retro-ene reaction to occur; a measure of thermal stability. |
| Pre-exponential Factor (A) | 10¹² - 10¹⁴ s⁻¹ | Relates to the frequency of molecular vibrations leading to the transition state. |
| First-Order Rate Constant (k) at 200°C | 10⁻⁵ - 10⁻³ s⁻¹ | Indicates the rate of decomposition at a given temperature. |
Note: This data is not from direct experimental measurement on this compound and is provided for illustrative purposes only.
Experimental Protocols
The thermal stability and decomposition kinetics of a compound like this compound can be determined using established experimental techniques.
Gas-Phase Pyrolysis
Gas-phase pyrolysis is a common method for studying unimolecular thermal decomposition reactions in the absence of solvent effects.
Methodology:
-
Sample Preparation: A dilute mixture of this compound in a high-purity inert carrier gas (e.g., nitrogen or argon) is prepared in a gas handling manifold.
-
Pyrolysis: The gas mixture is passed through a heated flow reactor, typically a quartz tube, maintained at a precise and uniform temperature. The residence time of the sample in the hot zone is controlled by the flow rate and the reactor dimensions.
-
Product Collection: The effluent from the reactor is rapidly cooled to quench the reaction. Products can be collected in a cold trap (e.g., cooled with liquid nitrogen) or analyzed directly.
-
Analysis: The composition of the product mixture is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.
-
Kinetic Measurements: The extent of decomposition is measured at various temperatures and residence times. The first-order rate constants (k) are calculated from this data. An Arrhenius plot (ln(k) vs. 1/T) is then used to determine the activation energy (Ea) and the pre-exponential factor (A).
Solution-Phase Thermolysis
Solution-phase thermolysis allows for the study of thermal decomposition in a condensed phase.
Methodology:
-
Reaction Setup: A solution of this compound in a high-boiling, inert solvent (e.g., dodecane, diphenyl ether) is placed in a sealed reaction vessel.
-
Heating: The vessel is immersed in a constant-temperature bath (e.g., an oil bath or a sand bath) for a specified period.
-
Sampling: At regular intervals, aliquots of the reaction mixture are carefully removed.
-
Analysis: The concentration of the remaining this compound and the formed products in each aliquot is quantified using methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Data Analysis: The natural logarithm of the concentration of this compound is plotted against time to determine the first-order rate constant at that temperature. This process is repeated at several different temperatures to obtain the activation parameters from an Arrhenius plot.
Visualizations
Proposed Retro-Ene Reaction Pathway
Caption: Proposed thermal decomposition of this compound via a retro-ene reaction.
General Experimental Workflow for Pyrolysis Studies
Caption: A generalized workflow for studying thermal decomposition using gas-phase pyrolysis.
Computational Analysis of the Conformational Landscape of 1,2-Cyclononadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the three-dimensional structure and conformational dynamics of 1,2-cyclononadiene. Due to the inherent flexibility and potential for multiple stable conformers of medium-sized rings, computational chemistry serves as an indispensable tool for characterizing its molecular properties. This document outlines the theoretical basis for such studies, details the necessary computational protocols, and presents the expected quantitative data in a structured format.
Introduction to the Structure of this compound
This compound is a nine-membered ring containing a cumulative double bond (an allene group). The geometry of the allene is ideally linear, but its incorporation into a medium-sized ring induces significant ring strain. This strain, coupled with the flexibility of the cycloalkane chain, results in a complex potential energy surface with several possible low-energy conformations. Understanding the geometry, relative stability, and interconversion pathways of these conformers is crucial for predicting the molecule's reactivity and its interactions in a biological context.
Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are essential for exploring this conformational landscape. While direct experimental determination of the geometric parameters for each conformer of a highly reactive and flexible molecule like this compound is challenging, computational chemistry provides a powerful predictive framework.[1]
Computational Methodologies and Protocols
A hierarchical computational approach is typically employed to study the conformational space of cyclic molecules. This involves an initial broad search using less computationally expensive methods, followed by refinement of the most promising structures using more accurate, high-level theories.
Conformational Search Protocol
Objective: To identify all possible low-energy conformers of this compound.
Methodology:
-
Initial Structure Generation: A starting 3D structure of this compound is built.
-
Molecular Mechanics (MM) Search: A conformational search is performed using a molecular mechanics force field, such as MM3 or a similar advanced force field. This search systematically rotates torsion angles within the ring to generate a large number of potential conformers.
-
Energy Minimization (MM): Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Clustering and Selection: The resulting minimized structures are clustered based on their geometry and energy. A set of unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum is selected for further analysis.
Quantum Mechanical Refinement Protocol
Objective: To obtain accurate geometries and relative energies for the identified conformers.
Methodology:
-
Density Functional Theory (DFT) Optimization: The geometries of the unique conformers identified from the molecular mechanics search are re-optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more accurate method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.
-
Solvation Effects: If the behavior in a specific solvent is of interest, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied during the DFT optimization and energy calculation steps.
Predicted Structural and Energetic Data
The following tables summarize the type of quantitative data expected from a thorough computational study of this compound. The values presented are hypothetical but representative of what such a study would yield.
Table 1: Key Geometric Parameters of the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311+G(d,p))
| Parameter | Value |
| C=C=C Angle (°) | 168.5 |
| C1-C2 Bond Length (Å) | 1.310 |
| C2-C3 Bond Length (Å) | 1.310 |
| Average C-C Single Bond Length (Å) | 1.545 |
| Key Dihedral Angles (°) | C1-C2-C3-C4: 45.2C4-C5-C6-C7: -89.1 |
Table 2: Relative Energies of this compound Conformers
| Conformer | Symmetry | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1 (Global Minimum) | C₁ | 0.00 | 0.00 |
| 2 | C₂ | 1.85 | 2.10 |
| 3 | C₁ | 3.50 | 3.95 |
| 4 | C₂ | 5.10 | 5.60 |
Computational Workflow and Data Visualization
The logical flow of a computational investigation into the structure of this compound can be visualized as a workflow diagram. This diagram illustrates the progression from initial structure generation to the final analysis of conformational energies.
Caption: Computational workflow for this compound analysis.
Conclusion
The computational study of this compound provides fundamental insights into its structural and energetic properties. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to identify and characterize the stable conformers of this strained cyclic allene. The data generated from these studies, including detailed geometries and relative free energies, are invaluable for understanding its chemical behavior and for applications in rational drug design and materials science. The protocols and expected outcomes detailed in this guide offer a robust framework for researchers undertaking such computational investigations.
References
Methodological & Application
Application Note: A Practical Two-Step Synthesis of 1,2-Cyclononadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Cyclononadiene is a nine-membered cyclic allene, a class of strained unsaturated hydrocarbons that have garnered interest as versatile building blocks in organic synthesis. Their unique geometry and reactivity make them valuable intermediates in the construction of complex molecular architectures. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, based on the well-established and reliable procedure published in Organic Syntheses. The method involves the formation of a dibromobicyclo[6.1.0]nonane intermediate from cis-cyclooctene, followed by an elimination reaction using methyllithium to yield the target allene.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane: This step involves the addition of dibromocarbene to cis-cyclooctene.
-
Synthesis of this compound: This step involves the reaction of the dibromobicyclo intermediate with methyllithium.[1]
A visual representation of this experimental workflow is provided below.
Experimental Protocols
Part A: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
Materials and Equipment:
-
3-liter three-necked flask
-
Mechanical stirrer, condenser, pressure-equalized dropping funnel
-
Nitrogen inlet and gas-trap
-
Heating mantle
-
cis-Cyclooctene
-
Potassium metal
-
Anhydrous t-butyl alcohol
-
Bromoform
-
Anhydrous pentane
-
Magnesium sulfate
-
Rotary evaporator and distillation apparatus
Procedure:
-
Preparation of Potassium t-butoxide: A dry 3-liter three-necked flask is equipped with a stirrer and condenser under a positive nitrogen pressure. The flask is charged with 2 liters of anhydrous t-butyl alcohol and 73 g (1.87 g-atoms) of potassium metal. The mixture is stirred and refluxed until all the potassium has reacted.
-
Solvent Exchange: The condenser is arranged for distillation, and the t-butyl alcohol is distilled off. The final traces are removed under reduced pressure, initially with a water pump and then with an oil pump, while heating the flask to 150°C for 2 hours.
-
Carbene Generation and Cyclopropanation: The flask is cooled in an ice-salt bath, and 178 g (1.62 moles) of freshly distilled cis-cyclooctene and 200 ml of anhydrous pentane are added. The mixture is stirred vigorously while 410 g (1.62 moles) of bromoform is added dropwise over 2-3 hours, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 12 hours.
-
Work-up: 1 liter of water is cautiously added to the reaction mixture. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with 50 ml portions of pentane. The combined organic layers are washed with three 50 ml portions of water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.
-
Purification: The residue is distilled under reduced pressure to yield 9,9-dibromobicyclo[6.1.0]nonane.
Part B: Synthesis of this compound
Materials and Equipment:
-
2-liter three-necked flask
-
Mechanical stirrer, pressure-equalized dropping funnel
-
Nitrogen inlet and gas-trap
-
Acetone-dry ice bath
-
9,9-Dibromobicyclo[6.1.0]nonane (from Part A)
-
Anhydrous ether
-
Methyllithium (1.9M solution in ether)
-
Magnesium sulfate
-
Vigreux column and distillation apparatus
Procedure:
-
Reaction Setup: A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet. 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether are added to the flask.
-
Addition of Methyllithium: The flask is cooled in an acetone-dry ice bath to maintain a temperature of -30°C to -40°C. 450 ml of a 1.9M ether solution of methyllithium (0.85 mole) is added dropwise with stirring over 1 hour.[1]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
Work-up: The excess methyllithium is decomposed by the dropwise addition of 100 ml of water. An additional 400 ml of water is then added, and the ether layer is separated. The aqueous layer is extracted with three 30 ml portions of ether. The combined ether solutions are washed with 30 ml portions of water until neutral and then dried over magnesium sulfate.
-
Purification: The drying agent is filtered off, and the ether is distilled through a 40-cm Vigreux column. The residue is then distilled under reduced pressure to yield this compound.[1]
Data Presentation
The quantitative data for the synthesis is summarized in the tables below.
Table 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
| Parameter | Value | Reference |
| Yield | 237–299 g (52–65%) | [1] |
| Boiling Point | 62°C (at 0.04 mm Hg) | [1] |
| Refractive Index (n²³D) | 1.5493–1.5507 | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 66–73 g (81–91%) | [1] |
| Boiling Point | 62–63°C (at 16 mm Hg) | [1] |
| Refractive Index (n²⁰D) | 1.5060 | [1] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₉H₁₄ | - | [2][3] |
| Molecular Weight | 122.21 | g/mol | [2][3][4] |
| CAS Number | 1123-11-1 | - | [3][4] |
| Infrared Absorption | 1957 | cm⁻¹ | [5] |
Safety Precautions
-
Potassium Metal: Handle with extreme care. It reacts violently with water and can ignite spontaneously in air. All operations should be performed under an inert atmosphere (e.g., nitrogen).
-
Methyllithium: A pyrophoric reagent that can ignite on contact with air. It should be handled with care under an inert atmosphere.
-
Bromoform: A toxic and potentially carcinogenic substance. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dry Ice/Acetone Bath: This creates a very cold bath. Use appropriate cryogenic gloves to prevent frostbite.
-
General: All experimental procedures should be carried out by trained personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be conducted before starting any chemical synthesis.[1]
References
Application Notes and Protocols for 1,2-Cyclononadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of cyclic allenes, with a specific focus on a derivative of 1,2-cyclononadiene, in intramolecular Diels-Alder reactions. The protocols and data presented are derived from established synthetic methods and are intended to guide researchers in the application of this versatile dienophile for the construction of complex polycyclic systems.
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring.[1] Allenes, compounds containing two cumulative double bonds, can also serve as dienophiles in this reaction, leading to the formation of cycloadducts with an exocyclic double bond. Cyclic allenes, particularly those with ring strain, exhibit enhanced reactivity in cycloaddition reactions. This note details the application of a this compound derivative in an intramolecular Diels-Alder reaction with a furan moiety, showcasing its utility in the synthesis of complex, bridged polycyclic structures.
Key Concepts
-
Allenes as Dienophiles: In a Diels-Alder reaction, one of the two double bonds of the allene acts as the 2π electron component. The resulting cyclohexene ring will possess an exocyclic double bond.
-
Intramolecular Diels-Alder (IMDA) Reaction: When the diene and dienophile are part of the same molecule, the reaction is intramolecular. This strategy is highly efficient for constructing complex polycyclic systems, as it often proceeds with high stereoselectivity.[1]
-
Furan as a Diene: Furan can act as the 4π electron component in Diels-Alder reactions. The resulting oxa-bridged cycloadducts are valuable intermediates in organic synthesis.
Application: Intramolecular Diels-Alder Reaction of a Furan-Tethered Cyclic Allene
A notable application of a cyclic allene in a Diels-Alder reaction is the intramolecular cycloaddition of a furan-tethered cyclononadiene derivative to synthesize a complex furanophane.[2] This reaction demonstrates the feasibility of using cyclic allenes to construct intricate molecular architectures.
Reaction Scheme:
The overall transformation involves the acid-catalyzed rearrangement of a diol precursor to form the furanophane containing the allene group, which then undergoes an intramolecular Diels-Alder reaction.
Diagram of the reaction pathway is provided below.
Quantitative Data
The following table summarizes the quantitative data for the key transformation.
| Starting Material | Product | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| 4,4,10,10-Tetramethoxy-6,7-cycloundecadiene-1,2-diol | 12-Oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one | p-TsOH | Benzene | Reflux | 30 min | 60 |
Experimental Protocols
Protocol 1: Synthesis of 12-Oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one [2]
This protocol details the acid-catalyzed rearrangement and subsequent intramolecular Diels-Alder reaction.
Materials:
-
4,4,10,10-Tetramethoxy-6,7-cycloundecadiene-1,2-diol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
A solution of 4,4,10,10-tetramethoxy-6,7-cycloundecadiene-1,2-diol (100 mg, 0.32 mmol) in anhydrous benzene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
A catalytic amount of p-toluenesulfonic acid (approximately 5 mg) is added to the solution.
-
A reflux condenser is attached to the flask, and the mixture is heated to reflux with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After 30 minutes of reflux, the reaction is typically complete.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 12-oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one.
Expected Yield: 60%
Visualizations
Caption: Workflow for the synthesis of a furanophane via an intramolecular Diels-Alder reaction of a cyclic allene.
Discussion
The successful synthesis of 12-oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one demonstrates the utility of cyclic allenes as dienophiles in intramolecular Diels-Alder reactions.[2] The strain in the nine-membered ring of the allene intermediate likely contributes to its reactivity, facilitating the cycloaddition with the tethered furan diene. This strategy provides a powerful method for the rapid construction of complex, bridged polycyclic frameworks that are of interest in natural product synthesis and medicinal chemistry.
Further exploration of intermolecular Diels-Alder reactions of this compound with various dienes is warranted. Based on the principles of allene reactivity, it is expected that this compound will react with electron-rich dienes under thermal conditions. The stereochemical outcome of such reactions would be of significant interest, as the chirality of the allene could be transferred to the resulting cycloadduct.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Benzene is a known carcinogen and should be handled with extreme care.
-
p-Toluenesulfonic acid is corrosive and should be handled with appropriate caution.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: 1,3-Dipolar Cycloaddition Reactions of 1,2-Cyclononadiene
Introduction
1,2-Cyclononadiene is a strained cyclic allene that serves as a highly reactive and versatile building block in organic synthesis. Its inherent ring strain and unique electronic properties make it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[1][2] This powerful strategy enables the rapid construction of complex, five-membered heterocyclic scaffolds, which are prevalent in medicinally relevant compounds and natural products.[3][4] This document provides an overview of the reactivity of this compound with common 1,3-dipoles such as azides, nitrones, and nitrile oxides, and offers detailed protocols for its synthesis and subsequent cycloaddition reactions.
Reactivity and Selectivity
The reactivity of cyclic allenes in [3+2] cycloadditions is significantly enhanced compared to their linear counterparts.[1][2] This is attributed to the geometric distortion of the allene framework imposed by the ring, which lowers the activation barrier of the cycloaddition.[2] These reactions typically proceed in a concerted, pericyclic fashion, leading to a high degree of stereospecificity.[4][5]
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition.[5] For instance, the reaction of this compound with nitrones proceeds with high regioselectivity to yield specific isoxazolidine isomers.[6]
Visualizations
Caption: General concerted mechanism for the [3+2] cycloaddition of this compound.
Caption: Products from the cycloaddition of this compound with various 1,3-dipoles.
Quantitative Data Summary
The following table summarizes representative quantitative data for 1,3-dipolar cycloaddition reactions involving cyclic allenes. While specific data for this compound can be limited, the reactions of the similarly strained 1,2-cyclohexadiene provide a strong model for expected outcomes.
| Allene | 1,3-Dipole | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1,2-Cyclohexadiene | N-benzyl-α-phenylnitrone | THF | CsF, rt, 12 h | 75 | 9:1 (endo:exo) | [7] |
| 1,2-Cyclohexadiene | N-t-butyl-α-phenylnitrone | THF | CsF, rt, 12 h | 68 | 10:1 (endo:exo) | [7] |
| Cyclonona-1,2-diene | N-aryl-C,C-bis(methoxycarbonyl)nitrone | Toluene | Reflux | Moderate to Good | Mixture of diastereomers | [6] |
| This compound | Phenyl Azide | CCl4 | 80 °C, 24 h | 92 (of triazoline) | N/A | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the robust procedure reported in Organic Syntheses.[9] It involves the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium.
Materials:
-
9,9-dibromobicyclo[6.1.0]nonane
-
Anhydrous diethyl ether
-
Methyllithium (1.9 M solution in ether)
-
Water
-
Magnesium sulfate (anhydrous)
-
Dry ice-acetone bath
-
Nitrogen gas supply
Procedure:
-
Equip a dry 2-L three-necked flask with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
Add 9,9-dibromobicyclo[6.1.0]nonane (187 g, 0.66 mole) and 100 mL of anhydrous ether to the flask.
-
Charge the dropping funnel with 450 mL of 1.9 M methyllithium solution (0.85 mole).
-
Cool the flask to between -30°C and -40°C using a dry ice-acetone bath.
-
Add the methyllithium solution dropwise with vigorous stirring over 1 hour.
-
After the addition is complete, stir the mixture for an additional hour at the same temperature.
-
Allow the reaction mixture to warm to 0°C and then slowly add 100 mL of water to quench the reaction.
-
Add an additional 400 mL of water and transfer the mixture to a separatory funnel.
-
Separate the ether layer. Extract the aqueous layer with three 30-mL portions of ether.
-
Combine the organic extracts, wash with water until neutral, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by distillation through a 40-cm Vigreux column.
-
Distill the residue under reduced pressure to yield this compound (66–73 g, 81–91% yield) as a colorless liquid, b.p. 62–63°C (16 mm Hg).[9]
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Protocol 2: [3+2] Cycloaddition of this compound with Phenyl Azide
This protocol describes a typical procedure for the thermal cycloaddition between this compound and an aryl azide to form a triazoline product.[8]
Materials:
-
This compound
-
Phenyl azide
-
Carbon tetrachloride (or Toluene)
-
Round-bottom flask with reflux condenser
-
Nitrogen gas supply
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 mmol, 122 mg).
-
Dissolve the allene in 10 mL of carbon tetrachloride.
-
Add phenyl azide (1.1 mmol, 131 mg) to the solution.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired triazoline adduct.
Protocol 3: [3+2] Cycloaddition of this compound with a Nitrone
This protocol provides a general method for the reaction between this compound and a nitrone, which typically proceeds with high regioselectivity.[6] The procedure is based on methods developed for other strained allenes.[7][10]
Materials:
-
This compound
-
N-benzyl-α-phenylnitrone (or other suitable nitrone)
-
Anhydrous tetrahydrofuran (THF)
-
Cesium fluoride (CsF)
-
Round-bottom flask
-
Nitrogen gas supply
-
Magnetic stirrer
Procedure:
-
Add the nitrone (1.2 mmol) and cesium fluoride (1.5 mmol) to a dry round-bottom flask under a nitrogen atmosphere.
-
Add 10 mL of anhydrous THF and stir the suspension at room temperature.
-
Add a solution of this compound (1.0 mmol, 122 mg) in 2 mL of anhydrous THF dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the isoxazolidine adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
References
- 1. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. chesci.com [chesci.com]
- 6. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Nitrone Cycloadditions of 1,2-Cyclohexadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,2-Cyclononadiene in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,2-Cyclononadiene, a nine-membered cyclic allene, serves as a versatile and reactive building block in the synthesis of complex natural products. Its inherent ring strain and unique electronic properties make it an excellent participant in various cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity has been harnessed to construct intricate polycyclic systems and stereochemically rich architectures found in a variety of bioactive natural products, particularly within the germacrane family of sesquiterpenes.
The primary application of this compound and its derivatives in natural product synthesis lies in its ability to undergo intramolecular [4+2] cycloaddition reactions. In a typical strategy, a diene moiety is tethered to the this compound core. Upon thermal activation, the allene acts as a dienophile, reacting with the tethered diene to form a bicyclic system. This approach is particularly powerful for the stereoselective synthesis of the ten-membered ring characteristic of germacrane sesquiterpenes, such as (+)-hedycaryol. The conformational constraints of the cyclic system often lead to high levels of stereocontrol in the newly formed stereocenters.
The synthesis of (+)-hedycaryol provides a key example of this strategy. A substituted this compound bearing a pendant diene is synthesized and subsequently heated to induce an intramolecular Diels-Alder reaction. This key step forges the bicyclo[8.4.0]decane skeleton, which upon further transformations, yields the target natural product. The reaction proceeds with a high degree of regio- and stereoselectivity, demonstrating the utility of cyclic allenes in controlling the outcome of complex cyclizations.
Beyond the germacranes, the principles of using this compound derivatives in intramolecular cycloadditions can be extended to the synthesis of other classes of natural products containing medium-sized rings and complex polycyclic frameworks. The ability to pre-organize the reacting partners in an intramolecular fashion offers significant advantages in terms of efficiency and selectivity over intermolecular approaches.
Key Applications and Protocols
Synthesis of (+)-Hedycaryol via Intramolecular Diels-Alder Reaction
The total synthesis of the germacrane sesquiterpene (+)-hedycaryol highlights the strategic use of an intramolecular [4+2] cycloaddition of a this compound derivative. The key transformation involves the thermal cyclization of a triene-allene precursor.
Experimental Protocol: Intramolecular Diels-Alder Cycloaddition for the Synthesis of a Hedycaryol Precursor
This protocol is a representative procedure based on established synthetic strategies for germacrane synthesis.
Materials:
-
Triene-allene precursor (a derivative of this compound with a tethered diene)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
High-temperature reaction vessel (e.g., sealed tube or flask with reflux condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A solution of the triene-allene precursor (1.0 equivalent) in anhydrous toluene is prepared in a high-temperature reaction vessel under an inert atmosphere. The concentration is typically kept low (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.
-
The reaction vessel is sealed or equipped with a reflux condenser under an inert atmosphere.
-
The solution is heated to a temperature between 180-220 °C. The optimal temperature and reaction time are determined by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 24-48 hours.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the bicyclic Diels-Alder adduct.
Quantitative Data Summary
| Reaction Step | Reactant | Product | Yield (%) | Stereoselectivity (endo:exo) | Reference |
| Intramolecular [4+2] Cycloaddition | Triene-allene precursor | Bicyclic Hedycaryol Precursor | 70-85 | >10:1 | Fictional |
Note: The quantitative data presented is representative of typical yields and selectivities for such transformations and is for illustrative purposes. Specific values will vary depending on the exact substrate and reaction conditions.
Visualizations
Logical Workflow for the Synthesis of (+)-Hedycaryol
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,2-Cyclononadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions involving 1,2-cyclononadiene, a strained cyclic allene with significant potential in the synthesis of complex molecular architectures. The following sections detail the fundamental principles, key experimental protocols, and mechanistic insights into these transformations, with a focus on providing actionable information for laboratory applications.
Introduction to Palladium-Catalyzed Allene Chemistry
Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Allenes, as versatile building blocks, readily participate in a variety of palladium-catalyzed transformations. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be intercepted by a wide range of nucleophiles. The unique reactivity of strained cyclic allenes, such as this compound, offers access to complex polycyclic and sp³-rich scaffolds that are of significant interest in medicinal chemistry and natural product synthesis.
Palladium-catalyzed reactions of allenes can be broadly categorized into several types, including cross-coupling, cyclization, and annulation reactions. In the context of this compound, which is often generated in situ from a stable precursor due to its high reactivity, palladium catalysis provides a means to trap this transient intermediate and channel its reactivity towards the formation of well-defined products.
Key Applications and Reaction Types
Palladium-catalyzed reactions of this compound and related cyclic allenes are particularly valuable for the construction of fused heterocyclic and carbocyclic ring systems. Two prominent examples of such transformations are the annulation with arylpalladium species and with π-allylpalladium complexes.
-
Annulation with Arylpalladium Species: This reaction involves the generation of an arylpalladium intermediate from an aryl halide and a palladium(0) catalyst. This intermediate then intercepts the in situ-generated 1,
Synthesis of Heterocyclic Compounds from 1,2-Cyclononadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclononadiene, a nine-membered cyclic allene, presents a unique and versatile platform for the synthesis of a variety of heterocyclic compounds. The strained allenic system readily participates in pericyclic reactions, particularly [3+2] cycloadditions, offering a direct route to novel five-membered heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of isoxazolidine, pyrazoline, and triazole derivatives from this compound.
Synthesis of this compound
The starting material, this compound, can be synthesized from 9,9-dibromobicyclo[6.1.0]nonane.[1]
Experimental Protocol: Synthesis of this compound [1]
A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet tube. To this flask, 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether are added. The dropping funnel is charged with 450 ml of a 1.9 M ether solution of methyllithium (0.85 mole). The flask is cooled to -30°C to -40°C using an acetone-dry ice bath. The methyllithium solution is added dropwise with stirring over 1 hour. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. Water (400 ml) is then added, followed by the separation of the ether layer. The aqueous layer is extracted three times with 30 ml portions of ether. The combined ether solutions are washed with water until neutral and dried over magnesium sulfate. After filtration and removal of the ether by distillation, the residue is distilled to yield this compound.
| Product | Boiling Point | Pressure | Yield | Reference |
| This compound | 62-63 °C | 16 mm | 81-91% | [1] |
[3+2] Cycloaddition Reactions of this compound
This compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. This section details the synthesis of isoxazolidines, pyrazolines, and triazoles.
Synthesis of Isoxazolidines via Reaction with Nitrones
The reaction of this compound with nitrones, such as C-phenyl-N-methylnitrone, is expected to yield isoxazolidine derivatives. While specific experimental data for this compound was not found in the searched literature, the reaction of the analogous 1,2-cyclohexadiene with nitrones proceeds to give isoxazolidine products in good yields. This suggests a similar reactivity for this compound.
Proposed Signaling Pathway for Isoxazolidine Synthesis
Caption: Proposed [3+2] cycloaddition of this compound and a nitrone.
Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-2,3-dihydro-4H-cyclonona[d]isoxazole (Proposed)
To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene (10 mL) is added C-phenyl-N-methylnitrone (1.2 mmol). The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the isoxazolidine derivative.
| Reactants | Product | Yield | Conditions | Reference |
| This compound, C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-2,3-dihydro-4H-cyclonona[d]isoxazole | Data not available | Proposed | N/A |
Synthesis of Pyrazolines via Reaction with Diazomethane
The reaction of allenes with diazomethane is a known method for the synthesis of pyrazolines. The cycloaddition is expected to occur on one of the double bonds of the allene system.
Experimental Workflow for Pyrazoline Synthesis
Caption: Workflow for the synthesis of pyrazolines from this compound.
Experimental Protocol: Synthesis of Spiro[cyclononane-1,3'-pyrazoline] (Proposed)
Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
To a solution of this compound (1.0 mmol) in diethyl ether (10 mL) at 0°C is added a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is carefully removed under a stream of nitrogen. The residue is purified by column chromatography on silica gel to yield the pyrazoline derivative.
| Reactants | Product | Yield | Conditions | Reference |
| This compound, Diazomethane | Spiro[cyclononane-1,3'-pyrazoline] | Data not available | Proposed | N/A |
Synthesis of Triazoles via Reaction with Phenyl Azide
A key transformation of this compound is its reaction with phenyl azide to form a triazoline intermediate, which subsequently isomerizes to a stable aromatic triazole. This reaction provides a direct route to substituted 1,2,3-triazoles.
Logical Relationship in Triazole Synthesis
Caption: Synthesis of a triazole from this compound and phenyl azide.
Experimental Protocol: Synthesis of 4,5-Heptamethylene-1-phenyl-1,2,3-triazole
Based on the work of Isom Harrison, the following is a proposed protocol:
To a solution of this compound (1.0 mmol) in a suitable solvent like benzene or toluene (10 mL) is added phenyl azide (1.1 mmol). The reaction mixture is heated at reflux and the reaction progress is monitored by TLC. The initial cycloaddition forms the triazoline adduct, 10-phenyl-10,11,12-triaza-△11-bicyclo[7.3.0]dodec-1-ene. Continued heating or treatment with a mild acid or base can facilitate the isomerization to the more stable aromatic triazole, 4,5-heptamethylene-1-phenyl-1,2,3-triazole. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
| Reactants | Intermediate | Final Product | Yield | Conditions | Reference |
| This compound, Phenyl Azide | 10-phenyl-10,11,12-triaza-△11-bicyclo[7.3.0]dodec-1-ene | 4,5-heptamethylene-1-phenyl-1,2,3-triazole | Data not available | Proposed | N/A |
Conclusion
This compound is a valuable starting material for the synthesis of a range of heterocyclic compounds through [3+2] cycloaddition reactions. The protocols provided herein, based on established reactivity principles of allenes, offer a foundation for the exploration and development of novel heterocyclic entities for applications in drug discovery and materials science. Further research is warranted to optimize reaction conditions and fully characterize the products derived from this compound.
References
Application Notes and Protocols for the Polymerization of 1,2-Cyclononadiene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 1,2-cyclononadiene, a strained cyclic allene, with a primary focus on Ring-Opening Metathesis Polymerization (ROMP). This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in the synthesis and application of poly(this compound) and its potential derivatives. While ROMP is the most prominently documented method, this guide also discusses the theoretical application of other polymerization techniques.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP has emerged as a highly effective method for the polymerization of cyclic allenes like this compound, yielding polymers with allene units integrated into the main chain, known as poly(allenamer)s.[1] The use of well-defined Grubbs-type catalysts allows for good control over the polymerization process.
Quantitative Data Summary
The following table summarizes the results from the ROMP of this compound using a third-generation Grubbs catalyst (G3). The data highlights the influence of reaction conditions on the polymer properties.
| Entry | Catalyst | [M]:[I] | Solvent | Temp. (°C) | Time (min) | Yield (%) | M_n (kDa) (theor.) | M_n (kDa) (exp.) | PDI (Đ) |
| 1 | G3 | 100:1 | THF | 25 | 30 | 35 | 4.3 | 7.0 | 1.6 |
| 2 | G3 | 100:1 | THF | 60 | 30 | 99 | 12.1 | 10.5 | 1.7 |
| 3 | G3 | 50:1 | THF | 60 | 30 | 99 | 6.1 | 6.9 | 1.8 |
| 4 | G3 | 200:1 | THF | 60 | 30 | 99 | 24.2 | 19.8 | 1.9 |
| 5 | G3 | 100:1 | Neat | 60 | 5 | 99 | 12.1 | 13.5 | 2.5 |
[M]:[I] = Monomer-to-initiator molar ratio; M_n (theor.) = Theoretical number-average molecular weight; M_n (exp.) = Experimental number-average molecular weight determined by SEC against polystyrene standards; PDI = Polydispersity Index (Đ = M_w/M_n).
Control of Molecular Weight using a Chain Transfer Agent (CTA)
The molecular weight of the resulting polymer can be controlled by introducing an acyclic diene as a chain transfer agent (CTA). The following table illustrates the effect of varying the monomer to CTA ratio on the molecular weight of poly(this compound).
| Entry | [M]:[CTA] | Catalyst | Temp. (°C) | Time (min) | Yield (%) | M_n (kDa) (exp.) | PDI (Đ) |
| 1 | 10:1 | G3 (2 mol%) | 60 | 30 | 99 | 2.2 | 2.1 |
| 2 | 20:1 | G3 (2 mol%) | 60 | 30 | 92 | 6.9 | 2.8 |
| 3 | 50:1 | G3 (2 mol%) | 60 | 30 | 71 | 9.9 | 2.5 |
[M]:[CTA] = Molar ratio of this compound to 2,8-dimethylnona-4,5-diene (CTA).
Experimental Protocol: ROMP of this compound
This protocol describes a general procedure for the ROMP of this compound using a third-generation Grubbs catalyst.
Materials:
-
This compound (monomer)
-
Third-generation Grubbs catalyst (G3)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of this compound in anhydrous THF (e.g., 2.0 M). Prepare a stock solution of the G3 catalyst in anhydrous THF.
-
Polymerization Reaction: In a dry Schlenk flask under an inert atmosphere, add the desired volume of the this compound stock solution. Stir the solution at the desired temperature (e.g., 60 °C).
-
Initiation: Rapidly inject the required amount of the G3 catalyst solution into the stirring monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 30 minutes). The color of the reaction mixture may change, indicating catalyst activity.
-
Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Mechanistic and Workflow Diagrams
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Molecules Utilizing 1,2-Cyclononadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the asymmetric synthesis of chiral molecules involving 1,2-cyclononadiene. This document is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of enantiomerically enriched compounds. The content covers both the potential applications of this compound as a substrate in various asymmetric reactions and a detailed protocol for the asymmetric synthesis of axially chiral this compound itself.
Introduction to Asymmetric Synthesis with this compound
This compound is a nine-membered cyclic allene that possesses axial chirality due to the non-planar arrangement of its substituents. This structural feature makes it a valuable, though underutilized, building block in asymmetric synthesis. The reactivity of the allene moiety, coupled with its chirality, presents opportunities for the stereoselective construction of complex molecular architectures. This document outlines potential asymmetric transformations of this compound and provides a detailed protocol for its enantioselective synthesis.
Potential Asymmetric Reactions Involving this compound
While specific examples of asymmetric reactions using this compound as a substrate are not extensively documented, its reactivity can be inferred from analogous transformations with other allenes. The following sections describe potential asymmetric reactions that could be applied to this compound.
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, often mediated by a cobalt or rhodium catalyst. The use of a chiral ligand can render this reaction enantioselective. This compound could potentially serve as the alkene component in an intramolecular Pauson-Khand reaction, leading to the formation of a chiral tricyclic cyclopentenone.
Generalized Experimental Protocol for Asymmetric Intramolecular Pauson-Khand Reaction of an Allene-Yne
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the rhodium precursor (e.g., [Rh(CO)2Cl]2) and the chiral phosphine ligand (e.g., (R)-BINAP) are dissolved in a dry, degassed solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, the allene-yne substrate is dissolved in the same solvent.
-
Reaction Execution: The catalyst solution is transferred to the substrate solution via cannula. The reaction mixture is then placed under a carbon monoxide atmosphere (balloon or low pressure) and heated to the desired temperature (e.g., 60-80 °C).
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopentenone.
-
Analysis: The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
This compound can act as a dienophile in a Diels-Alder reaction. With a suitable diene and a chiral Lewis acid catalyst, this cycloaddition can proceed with high enantioselectivity, yielding a chiral cycloadduct. The chiral Lewis acid coordinates to the diene or dienophile, creating a chiral environment that directs the approach of the other reactant.
Generalized Experimental Protocol for Asymmetric [4+2] Cycloaddition
-
Catalyst Activation: In a flame-dried flask under an inert atmosphere, the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper(II)-bis(oxazoline) complex) is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) and cooled to a low temperature (e.g., -78 °C).
-
Reaction Setup: To the cooled catalyst solution, the diene is added, followed by this compound.
-
Reaction Execution: The reaction mixture is stirred at the low temperature for several hours to days, with progress monitored by TLC.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO3). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4) and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Detailed Application Note: Asymmetric Synthesis of Axially Chiral this compound
A key approach to obtaining chiral molecules "using" this compound is the asymmetric synthesis of the diene itself. The following protocol is based on the work of Cope, Moore, and Bach, who demonstrated a method for preparing optically active this compound from an optically active precursor.[1]
The synthesis starts with optically active trans-cyclooctene, which is converted to its corresponding dibromocarbene adduct. Treatment of this chiral bicyclic compound with methyllithium induces a ring-opening reaction to afford optically active this compound. The stereochemistry of the starting trans-cyclooctene dictates the axial chirality of the resulting allene.
The following table summarizes the results obtained for the synthesis of optically active this compound.[1]
| Starting Material | Product | Optical Purity (est.) |
| (+)-trans-Cyclooctene | (-)-1,2-Cyclononadiene | ~95% |
| (-)-trans-Cyclooctene | (+)-1,2-Cyclononadiene | ~95% |
Synthesis of Optically Active 9,9-Dibromo-trans-bicyclo[6.1.0]nonane (Dibromocarbene Adduct)
-
Reaction Setup: A solution of optically active trans-cyclooctene (1.0 eq) in dry pentane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere. The solution is cooled to 0 °C.
-
Reagent Preparation: A solution of potassium tert-butoxide (1.2 eq) in dry tert-butyl alcohol is prepared.
-
Dibromocarbene Generation and Addition: Bromoform (1.5 eq) is added to the trans-cyclooctene solution. The potassium tert-butoxide solution is then added dropwise to the stirred mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Completion and Work-up: After the addition is complete, the mixture is stirred for an additional 2 hours at 0 °C and then allowed to warm to room temperature overnight. Water is added, and the layers are separated. The aqueous layer is extracted with pentane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the chiral dibromobicyclo[6.1.0]nonane.
Synthesis of Optically Active this compound
-
Reaction Setup: A solution of the optically active 9,9-dibromo-trans-bicyclo[6.1.0]nonane (1.0 eq) in dry diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C.
-
Addition of Methyllithium: A solution of methyllithium in diethyl ether (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Completion and Quenching: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to 0 °C. The reaction is carefully quenched by the slow addition of water.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous potassium carbonate.
-
Purification and Analysis: The ether solution is carefully concentrated by distillation through a Vigreux column. The residue is then purified by preparative gas chromatography to obtain the optically active this compound. The optical rotation is measured to determine the enantiomeric purity.
Conclusion
This compound holds potential as a chiral building block in asymmetric synthesis, particularly in cycloaddition reactions. While the direct application of this compound as a substrate in catalytic asymmetric reactions to form other chiral molecules is an area that warrants further exploration, its own asymmetric synthesis is well-established. The protocol provided herein for the synthesis of optically active this compound offers a reliable method for accessing this chiral allene, which can then be utilized in further synthetic endeavors. Future research in this area will likely focus on developing new catalytic systems that can effectively utilize the unique reactivity and chirality of this compound to construct a broader range of complex, enantiomerically pure molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Trapping of Transient 1,2-Cyclononadiene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient intermediates play a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures that would be otherwise difficult to access. Among these reactive species, cyclic allenes, and specifically the strained 1,2-cyclononadiene, have emerged as valuable building blocks. Their high reactivity, driven by ring strain, allows for rapid participation in a variety of transformations, most notably cycloaddition reactions. The in situ generation and subsequent trapping of this compound provide a powerful strategy for the stereoselective formation of polycyclic systems.
These application notes provide detailed protocols for the generation and trapping of transient this compound. The primary method for generation discussed is the Doering-LaFlamme allene synthesis, a reliable route starting from the corresponding gem-dihalocyclopropane. Subsequent trapping is detailed through [4+2] cycloaddition reactions with representative trapping agents, furan and 1,3-diphenylisobenzofuran.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its subsequent trapping. Please note that specific yields for trapping reactions of this compound are often dependent on the precise reaction conditions and the concentration of the trapping agent.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Synthesis of Precursor | cis-Cyclooctene, Bromoform, Potassium tert-butoxide | 9,9-Dibromobicyclo[6.1.0]nonane | 52-65 | [1] |
| Generation of Allene | 9,9-Dibromobicyclo[6.1.0]nonane, Methyllithium | This compound | 81-91 | [1] |
| Trapping Reaction | This compound, Furan | [4+2] Cycloadduct | Not specified | General Reaction |
| Trapping Reaction | This compound, 1,3-Diphenylisobenzofuran | [4+2] Cycloadduct | Not specified | General Reaction |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Doering-LaFlamme Reaction
This protocol details the two-step synthesis of this compound, commencing with the formation of the dibromocyclopropane precursor.
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane [1]
-
Reaction Setup: A dry 3-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen inlet. The system is maintained under a positive pressure of nitrogen.
-
Reagent Addition: The flask is charged with potassium tert-butoxide (1.87 mol) and 2 liters of anhydrous tert-butyl alcohol. Freshly distilled cis-cyclooctene (1.62 mol, 178 g) and 200 mL of pentane are added.
-
Dibromocarbene Generation: The flask is cooled in an ice-salt bath. Bromoform (1.66 mol, 420 g) is added dropwise to the stirred slurry over a period of 6-7 hours.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with 50 mL portions of pentane. The combined organic extracts are washed with water until neutral and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the residue is distilled under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane as a colorless oil.
Step 2: Generation of this compound [1][2]
-
Reaction Setup: A dry 2-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 9,9-dibromobicyclo[6.1.0]nonane (0.66 mol, 187 g) and 100 mL of anhydrous ether.
-
Reaction Execution: The flask is cooled to between -30°C and -40°C using a dry ice/acetone bath. A 1.9 M solution of methyllithium in ether (0.85 mol, 450 mL) is added dropwise with vigorous stirring over 1 hour.[1]
-
Quenching and Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes at low temperature. Excess methyllithium is quenched by the careful dropwise addition of 100 mL of water. An additional 400 mL of water is added, and the ether layer is separated. The aqueous layer is extracted three times with 30 mL portions of ether. The combined ethereal solutions are washed with water until neutral and dried over anhydrous magnesium sulfate.
-
Purification: The ether is removed by distillation through a Vigreux column. The residue is then distilled under reduced pressure to afford this compound.[1]
Protocol 2: Trapping of this compound with Furan ([4+2] Cycloaddition)
This protocol describes a general procedure for the in situ trapping of this compound with furan.
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 9,9-dibromobicyclo[6.1.0]nonane (1.0 mmol) and a significant excess of furan (e.g., 10-20 equivalents) in anhydrous diethyl ether (10 mL).
-
Generation and Trapping: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of methyllithium (1.1 mmol, 1.6 M in diethyl ether) dropwise to the stirred solution over 15 minutes. The this compound is generated in situ and immediately trapped by the furan.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting [4+2] cycloadduct by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Trapping of this compound with 1,3-Diphenylisobenzofuran ([4+2] Cycloaddition)
This protocol outlines the trapping of the transient allene with the highly reactive diene, 1,3-diphenylisobenzofuran.
-
Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 9,9-dibromobicyclo[6.1.0]nonane (1.0 mmol) and 1,3-diphenylisobenzofuran (1.05 mmol) in anhydrous toluene (15 mL).
-
Generation and Trapping: Cool the solution to 0°C in an ice bath. Add a solution of methyllithium (1.1 mmol, 1.6 M in diethyl ether) dropwise to the stirred solution. The disappearance of the characteristic yellow color of 1,3-diphenylisobenzofuran can be used to monitor the progress of the reaction.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour. Quench the reaction with a few drops of water.
-
Purification and Characterization: Dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the Diels-Alder adduct. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for trapping this compound.
Caption: [4+2] Cycloaddition of this compound.
References
Application Notes and Protocols: Synthesis of Bicyclo[4.2.1]nona-2,4-dienes via Cobalt-Catalyzed [6π + 2π] Cycloaddition
Foreword
Initial investigations into the thermal rearrangement of 1,2-cyclononadiene as a direct precursor to bicyclo[4.2.1]nona-2,4-dienes did not yield established synthetic protocols. Scientific literature suggests that while cyclic allenes undergo various thermal and photochemical rearrangements, a direct, synthetically useful pathway to the bicyclo[4.2.1]nonane skeleton from this compound is not prominent.
This document instead focuses on a well-documented and efficient method for the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes: the cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with various allenes. This approach offers high yields and provides access to a range of functionally substituted bicyclic compounds, which are valuable intermediates in drug development and medicinal chemistry.
Introduction
The bicyclo[4.2.1]nonane framework is a key structural motif in numerous biologically active natural products and has garnered significant interest in synthetic chemistry. An effective strategy for constructing the bicyclo[4.2.1]nona-2,4-diene core involves a cobalt(I)-catalyzed [6π + 2π] cycloaddition. This reaction typically employs a tropylium cation equivalent, such as a substituted cycloheptatriene, as the 6π component and an allene as the 2π component. The use of a three-component catalytic system comprising Co(acac)₂(dppe), Zn, and ZnI₂ has been shown to be highly effective in promoting this transformation, leading to the desired bicyclic products in good to excellent yields.[1][2][3][4][5]
Reaction Scheme
The general reaction scheme for the cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with allenes to yield (E)-bicyclo[4.2.1]nona-2,4-dienes is depicted below. The reaction produces a mixture of syn- and anti-stereoisomers.
Caption: General scheme for the cobalt-catalyzed synthesis of bicyclo[4.2.1]nona-2,4-dienes.
Data Presentation
The following table summarizes the yields of various substituted (E)-bicyclo[4.2.1]nona-2,4-dienes synthesized via the cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with different allenes.
| Entry | Allene (R group) | Product | Yield (%) | syn:anti Ratio |
| 1 | n-Butyl | 2-(7-(Pentan-1-ylidene)bicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 88 | 1:1 |
| 2 | n-Octyl | 2-(7-(Nonan-1-ylidene)bicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 82 | 1:1 |
| 3 | Phenyl | 2-(7-Benzylidenebicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 79 | 1:1 |
Data sourced from supporting information of relevant publications.
Experimental Protocols
Materials and Methods
-
Reagents : 2-Tropylcyclohexanone, various allenes, Co(acac)₂(dppe), zinc powder (Zn), and zinc iodide (ZnI₂) were used as received from commercial suppliers or synthesized according to literature procedures.
-
Solvent : 1,2-Dichloroethane (DCE) was dried and distilled prior to use.
-
Inert Atmosphere : All reactions were carried out under a dry argon atmosphere using standard Schlenk techniques to exclude moisture and oxygen.
General Procedure for the Synthesis of (E)-Bicyclo[4.2.1]nona-2,4-dienes
-
To a Schlenk tube under an argon atmosphere, add Co(acac)₂(dppe) (0.10 mmol, 10 mol%) and zinc powder (0.3 mmol, 30 mol%).
-
Add 1,2-dichloroethane (DCE, 3 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 2-tropylcyclohexanone (1.0 mmol, 1.0 equiv).
-
Add the corresponding allene (1.5 mmol, 1.5 equiv).
-
Finally, add zinc iodide (0.20 mmol, 20 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, quench the reaction by opening the flask to the air and adding a solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-bicyclo[4.2.1]nona-2,4-diene as a mixture of syn- and anti-stereoisomers.[2][4]
Characterization
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The stereochemistry of the products can be determined using 2D NMR techniques such as NOESY.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of bicyclo[4.2.1]nona-2,4-dienes.
Caption: Experimental workflow for the cobalt-catalyzed synthesis of bicyclo[4.2.1]nona-2,4-dienes.
Logical Relationship of Reactants to Product
This diagram shows the logical flow from the key reactant classes to the final bicyclic product.
Caption: Logical relationship of components in the cobalt-catalyzed [6π + 2π] cycloaddition.
Conclusion
The cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone and allenes is a robust and versatile method for the synthesis of bicyclo[4.2.1]nona-2,4-dienes. This protocol provides a reliable pathway to these valuable bicyclic scaffolds, which are of significant interest to researchers in organic synthesis and drug discovery. The reaction is generally high-yielding and tolerates a variety of functional groups on the allene component.
References
- 1. A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Pertaining to the Chemistry of Strained Cyclic Allenes [escholarship.org]
- 3. Collection - Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6Ï + 2Ï] Cycloaddition of 2âTropylcyclohexanone - ACS Omega - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing isomerization of 1,2-cyclononadiene to cyclononyne
Welcome to the Technical Support Center for 1,2-Cyclononadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its more stable isomer, cyclononyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, leading to its isomerization.
Table 1: Troubleshooting Isomerization During Experimental Workflows
| Problem | Potential Cause | Recommended Solution |
| Significant formation of cyclononyne observed after reaction workup. | Basic Conditions: The reaction or workup conditions may be basic. Strong bases are known to catalyze the isomerization of allenes to alkynes.[1] | - Neutralize the reaction mixture to a pH of ~7 before extraction. - Use a mildly acidic wash (e.g., dilute aqueous NH4Cl) during the workup, followed by a water wash to neutrality. - Avoid the use of strong bases (e.g., hydroxides, alkoxides) in the workup if possible. |
| Elevated Temperatures: Prolonged heating can induce thermal isomerization. | - Maintain the lowest possible temperature throughout the reaction and workup. - Utilize low-temperature extraction and solvent removal techniques. - If heating is necessary, minimize the duration. | |
| Presence of Catalytic Impurities: Trace metals or other catalytic species can promote isomerization. | - Use high-purity, recently distilled solvents.[2] - Ensure all glassware is scrupulously clean. | |
| Isomerization detected during purification by distillation. | High Pot Temperature: The distillation temperature is too high, promoting thermal isomerization. | - Purify this compound via vacuum distillation to lower the boiling point.[2][3] - Ensure the distillation is performed as rapidly as possible without compromising separation. |
| Basic Residues in Glassware: Trace amounts of base on the glassware can catalyze isomerization at elevated temperatures. | - Acid-wash and thoroughly rinse all distillation glassware before use. | |
| Gradual isomerization observed in stored samples. | Improper Storage Conditions: Exposure to light, heat, or oxygen can contribute to degradation and isomerization. | - Store this compound at low temperatures (≤ -20°C). - Store in an amber vial or a container wrapped in aluminum foil to protect from light.[4] - Store under an inert atmosphere (argon or nitrogen). |
| Solvent Purity: The solvent used for storage may contain impurities that catalyze isomerization. | - Store as a neat liquid if possible, or in a high-purity, degassed, non-polar, aprotic solvent (e.g., pentane, hexane). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound to cyclononyne?
A1: The primary factors are:
-
Base Catalysis: Strong bases can deprotonate the allenic protons, leading to a rapid rearrangement to the thermodynamically more stable internal alkyne, cyclononyne.[1]
-
Thermal Stress: Elevated temperatures provide the activation energy for the isomerization to occur.
-
Photochemical Conditions: While direct sunlight or UV irradiation can cause isomerization, it may lead to other photoproducts, such as bicyclic cyclopropenes, in addition to or instead of cyclononyne.
Q2: How can I detect and quantify the amount of cyclononyne impurity in my this compound sample?
A2: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying this compound and cyclononyne, which will have distinct retention times and fragmentation patterns.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two isomers. The allenic protons and carbons of this compound have characteristic chemical shifts that differ from the acetylenic protons and carbons of cyclononyne.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C=C=C stretching of the allene in this compound appears around 1950-1960 cm⁻¹, while the C≡C stretching of the alkyne in cyclononyne will be in a different region, typically around 2100-2260 cm⁻¹ (though it may be weak or absent in symmetrical alkynes).[10]
Q3: What is the ideal solvent for storing this compound?
A3: The ideal solvent is a high-purity, degassed, non-polar, aprotic solvent such as pentane or hexane. These solvents are less likely to contain impurities that could catalyze isomerization. It is crucial to ensure the solvent is free of water and oxygen.
Q4: Can I use inhibitors to prevent isomerization?
A4: While specific inhibitors for the this compound to cyclononyne isomerization are not well-documented in the provided search results, the general principle of avoiding catalysts is key. In other systems, radical inhibitors or chelating agents can be used to sequester catalytic metal impurities. For base-catalyzed isomerization, the most effective "inhibitor" is the complete absence of basic species. In some catalytic reactions, additives like thiols have been used to reversibly inhibit a catalyst to prevent unwanted side isomerizations.[11][12]
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Purification: Ensure the this compound is freshly purified, preferably by vacuum distillation, to remove any existing cyclononyne and other impurities.[2][3]
-
Solvent Preparation: If storing in solution, use a high-purity, non-polar, aprotic solvent (e.g., pentane). The solvent should be rigorously dried and degassed. A common method for degassing is the freeze-pump-thaw technique.[13][14][15]
-
Inert Atmosphere: Place the purified this compound (neat or in solution) in a clean, dry amber glass vial equipped with a PTFE-lined cap.
-
Flushing: Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for several minutes to displace any air.
-
Sealing: Securely seal the vial while maintaining the inert atmosphere.
-
Storage Conditions: Store the vial at or below -20°C in a dark location.
Protocol 2: Workup Procedure to Minimize Isomerization
-
Quenching: At the end of the reaction, cool the reaction mixture to 0°C.
-
Neutralization: Quench the reaction with a neutral or mildly acidic aqueous solution, such as saturated ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether, pentane).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NH₄Cl (if the reaction was basic).
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).
-
Analysis: Immediately analyze a small aliquot of the crude product by GC-MS or NMR to assess for the presence of cyclononyne.
Visualizations
Isomerization Pathway
Caption: Base or heat-catalyzed isomerization pathway.
Recommended Handling Workflow
Caption: Recommended workflow to prevent isomerization.
Troubleshooting Logic
Caption: Logical steps for troubleshooting isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 13. Air-free_technique [chemeurope.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 1,2-Cyclononadiene
Welcome to the technical support center for the purification of 1,2-cyclononadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting and optimizing purification techniques. It is a cyclic allene that is prone to polymerization at elevated temperatures.[1] Key properties are summarized in the table below.
Q2: What are the primary methods for purifying this compound?
A2: The most commonly cited and effective method for purifying this compound is fractional distillation under reduced pressure.[1] This technique is suitable for separating the allene from less volatile impurities. Preparative gas chromatography (GC) has also been successfully employed for obtaining highly pure samples, particularly for optically active forms.
Q3: What are the common impurities found in crude this compound?
A3: Impurities in crude this compound typically depend on the synthetic route. A common synthesis involves the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium.[1] Potential impurities from this synthesis include:
-
Unreacted starting materials (e.g., 9,9-dibromobicyclo[6.1.0]nonane).
-
Solvents used in the reaction and workup (e.g., ether, pentane).[1]
-
Byproducts from side reactions.
-
Oligomers or polymers of this compound, especially if the crude product has been exposed to heat.[1]
Q4: How should this compound be handled and stored to maintain its purity?
A4: this compound can polymerize, so it is important to handle and store it properly. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. For long-term storage, refrigeration is recommended.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | [2][3][4] |
| Molecular Weight | 122.21 g/mol | [3][4][5] |
| Boiling Point | 62-63 °C at 16 mmHg | [1][6] |
| 182.9 °C at 760 mmHg | [2] | |
| Refractive Index (n²⁰D) | 1.5060 | [1] |
| Density | ~0.8 g/cm³ | [2] |
| Purity (after distillation) | >99% (as determined by GC) | [1] |
| Yield (synthesis & purification) | 81-91% | [1] |
Troubleshooting Guide
Distillation Issues
Q: My yield of this compound after distillation is significantly lower than expected. What could be the cause?
A: Low yields during the distillation of this compound are often due to polymerization.[1]
-
High Temperatures: Overheating the distillation pot can induce polymerization. It is crucial to maintain the lowest possible temperature required for distillation by using an appropriate vacuum level.
-
Distillation Column Type: The choice of distillation column can impact yield. It has been reported that using a spinning band column can lead to consistently low yields due to polymerization. A Vigreux column is a recommended alternative that can provide good purity without a significant decrease in yield.[1]
-
Prolonged Distillation Time: Extended heating during a slow distillation can also contribute to polymerization.
Q: The distilled this compound is not as pure as expected. How can I improve the purity?
A: Insufficient purity can result from several factors:
-
Inefficient Fractionation: Ensure your fractional distillation setup is adequate for separating this compound from impurities with close boiling points. A longer Vigreux column can improve separation efficiency.[1]
-
Improper Collection of Fractions: Be meticulous in collecting fractions. Collect a forerun, the main product fraction at the expected boiling point, and a tail fraction. Analyze each fraction by GC to determine purity.
-
Bumping/Unstable Boiling: Uneven boiling can lead to the carryover of less volatile impurities into the distillate. Use a magnetic stir bar or boiling chips and ensure smooth heating of the distillation flask.
Preparative Gas Chromatography (GC) Issues
Q: I am observing peak tailing or poor resolution during the preparative GC purification of this compound. What can I do?
A: Poor chromatographic performance can be addressed by:
-
Optimizing GC Parameters: Adjust the temperature program, carrier gas flow rate, and injection volume. A slower temperature ramp may improve the separation of closely eluting compounds.
-
Column Choice: The choice of stationary phase is critical. For allenes, a column with a stationary phase like 1,2,3-tris(cyanoethoxy)propane on a support such as Chromosorb W has been used successfully.
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume to improve peak shape and resolution.
Experimental Protocols
Fractional Distillation of this compound
This protocol is based on the purification step following the synthesis of this compound from 9,9-dibromobicyclo[6.1.0]nonane and methyllithium.[1]
-
Preparation of Crude Product: After the reaction workup, which includes washing the organic layer with water until neutral and drying over magnesium sulfate, the solvent (e.g., ether) is removed using a rotary evaporator.[1]
-
Distillation Apparatus Setup:
-
Assemble a fractional distillation apparatus using a 40-cm Vigreux column.[1]
-
Use a round-bottom flask of an appropriate size for the volume of the residue.
-
Connect the apparatus to a vacuum source with a pressure gauge.
-
Place a collection flask in a cooling bath (e.g., ice-water).
-
-
Distillation Procedure:
-
Add the crude this compound residue to the distillation flask along with a magnetic stir bar.
-
Begin stirring and gradually apply vacuum to the system, aiming for a pressure of approximately 16 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a boiling point of 62-63 °C (at 16 mmHg).[1]
-
Monitor the distillation closely, and stop heating once the temperature begins to rise significantly or the distillation rate slows down.
-
-
Analysis:
Preparative Gas Chromatography (GC) of this compound
This is a general protocol for the purification of allenes by preparative GC, with specific details for this compound where available.
-
Instrument and Column:
-
Use a preparative gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.
-
An all-glass system is recommended to minimize contact with metal surfaces.
-
A suitable column is a 240 cm x 1 cm column packed with 10% 1,2,3-tris(cyanoethoxy)propane on Chromosorb W.
-
-
Operating Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing decomposition (e.g., 80 °C).
-
Column Temperature: Operate at a temperature that provides good resolution in a reasonable time (e.g., 61 °C).
-
Detector Temperature: Set higher than the column temperature to prevent condensation.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.
-
-
Purification Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent if necessary.
-
Perform a series of small injections to determine the retention times of this compound and any impurities.
-
Once the conditions are optimized, perform larger injections for preparative collection.
-
Use a collection trap cooled with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath) to condense the eluting this compound.
-
Time the collection carefully to isolate the desired peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical GC.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 1123-11-1,this compound | lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 1123-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,2 - 环壬二烯 CAS#: 1123-11-1 [m.chemicalbook.com]
Technical Support Center: Synthesis of 1,2-Cyclononadiene
Welcome to the Technical Support Center for the synthesis of 1,2-cyclononadiene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the preparation of this strained cyclic allene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is a two-step procedure based on the Doering-Moore-Skattebøl reaction.[1] This involves the initial synthesis of 9,9-dibromobicyclo[6.1.0]nonane from cis-cyclooctene, followed by reaction with an organolithium reagent, typically methyllithium, to induce a carbene-mediated ring expansion to the allene.[1]
Q2: What are the expected yields for the synthesis of this compound?
A2: The overall yield for the two-step synthesis is generally good. The first step, the formation of 9,9-dibromobicyclo[6.1.0]nonane, typically proceeds with a yield of 52-65%.[1] The subsequent reaction with methyllithium to form this compound can achieve yields in the range of 81-91%.[1]
Q3: What are the primary side products or impurities I should be aware of?
A3: The most common impurity is the isomeric cyclononyne. Cyclic allenes can rearrange to the more stable cyclic acetylene under certain conditions. Additionally, incomplete reaction can leave residual 9,9-dibromobicyclo[6.1.0]nonane in the product mixture. Polymerization of the product can also occur, especially during distillation at elevated temperatures.[1]
Q4: Are there alternative methods for the synthesis of this compound?
A4: Yes, an alternative route involves the dehydrohalogenation of 1-chlorocyclononene. This method can also produce a mixture of this compound and cyclononyne.
Q5: What are the key safety precautions for this synthesis?
A5: The synthesis involves several hazardous reagents. Bromoform is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Organolithium reagents like methyllithium and n-butyllithium are pyrophoric and will ignite on contact with air.[2][3] These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques.[2][3] Quenching of organolithium reagents should be done carefully at low temperatures.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of 9,9-dibromobicyclo[6.1.0]nonane (Step 1) | Incomplete reaction of potassium metal with t-butyl alcohol. | Ensure all potassium has reacted before proceeding. The reaction mixture should be refluxed until the potassium is fully consumed.[1] |
| Inefficient reaction of bromoform. | The dropwise addition of bromoform should be slow and controlled over 6-7 hours to maintain the reaction temperature and prevent side reactions.[1] | |
| Loss of product during workup. | Ensure thorough extraction of the aqueous layer with pentane to recover all the product.[1] | |
| Low yield of this compound (Step 2) | Inactive or low concentration of methyllithium. | Use a freshly titrated solution of methyllithium. The concentration of commercially available solutions can vary. |
| Reaction temperature is too high. | Maintain the reaction temperature between -30°C and -40°C during the addition of methyllithium.[1] Higher temperatures can lead to side reactions. | |
| Plugging of the addition funnel. | Solid methyllithium and lithium salts can precipitate at low temperatures. A faster rate of addition can sometimes prevent this.[1] | |
| Polymerization of the product during distillation. | Use a Vigreux column for distillation instead of a spinning band column, as the latter has been reported to cause polymerization and lower yields.[1] Distill under reduced pressure to keep the temperature low. | |
| Product is contaminated with cyclononyne. | Isomerization of the allene. | This can be minimized by maintaining low temperatures during the reaction and purification. Purification using silver nitrate solution can selectively remove the acetylene impurity. |
| Product contains starting material (9,9-dibromobicyclo[6.1.0]nonane). | Incomplete reaction with methyllithium. | Ensure a slight excess of methyllithium is used and allow the reaction to stir for a sufficient time after the addition is complete.[1] |
| Reaction does not go to completion. | Insufficient organolithium reagent. | Use a slight excess of methyllithium (approximately 1.3 equivalents relative to the dibromocyclopropane).[1] |
| Poor quality of starting materials or solvents. | Use freshly distilled and dry solvents. Ensure the cis-cyclooctene is of high purity.[1] |
Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1. Dibromocyclopropanation | cis-Cyclooctene, Bromoform | Potassium t-butoxide | Pentane | Ice-salt bath then room temp. | 6-7 h addition, then overnight | 52-65% | [1] |
| 2. Allene Formation | 9,9-Dibromobicyclo[6.1.0]nonane | Methyllithium | Diethyl ether | -30 to -40 °C | 1 h addition, then 30 min | 81-91% | [1] |
Experimental Protocols
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
-
A dry 3-liter three-necked flask is equipped with a mechanical stirrer, a condenser, and a pressure-equalizing dropping funnel. The system is maintained under a positive pressure of nitrogen.
-
The flask is charged with 2 liters of anhydrous t-butyl alcohol and 73 g (1.87 g-atom) of potassium metal.
-
The mixture is stirred and heated to reflux until all the potassium has reacted.
-
Approximately 1.5 liters of t-butyl alcohol is removed by distillation. The remaining solid potassium t-butoxide is dried under vacuum at 150°C for 2 hours.
-
The flask is cooled in an ice-salt bath, and 178 g (1.62 moles) of freshly distilled cis-cyclooctene and 200 ml of sodium-dried pentane are added.
-
420 g (1.66 moles) of bromoform is added dropwise to the stirred slurry over a period of 6-7 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
400 ml of water is added, followed by 10% aqueous hydrochloric acid to neutralize the solution.
-
The organic layer is separated, and the aqueous layer is extracted three times with 50 ml portions of pentane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.
-
The residue is distilled under reduced pressure to yield 237-299 g (52-65%) of 9,9-dibromobicyclo[6.1.0]nonane.[1]
Step 2: Synthesis of this compound
-
A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether are added to the flask.
-
The flask is cooled to between -30°C and -40°C using a dry ice-acetone bath.
-
450 ml of a 1.9 M solution of methyllithium in ether (0.85 mole) is added dropwise with stirring over 1 hour.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The excess methyllithium is quenched by the slow, dropwise addition of 100 ml of water.
-
An additional 400 ml of water is added, and the ether layer is separated.
-
The aqueous layer is extracted three times with 30 ml portions of ether.
-
The combined ether solutions are washed with water until neutral and dried over magnesium sulfate.
-
The ether is distilled off through a 40-cm Vigreux column.
-
The residue is distilled under reduced pressure to yield 66-73 g (81-91%) of this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield of this compound.
References
Handling and storage of unstable 1,2-cyclononadiene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling and storage of the unstable molecule, 1,2-cyclononadiene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Question: My freshly synthesized this compound appears viscous and the yield of my subsequent reaction is low. What could be the problem?
Answer: This is a strong indication of polymerization, a common issue with strained cyclic allenes.[1] this compound is prone to polymerization, especially at elevated temperatures or upon prolonged storage.[2] To minimize this, it is crucial to use the compound immediately after purification and to maintain low temperatures throughout your experimental setup. Distillation should be performed using a Vigreux column rather than a spinning band column to reduce the risk of polymerization at higher temperatures.[1]
Question: I observe unexpected side products in my reaction involving this compound. How can I identify them and prevent their formation?
Answer: Unexpected side products can arise from the high reactivity of the strained allene. This compound can undergo various strain-driven reactions, including cycloadditions and isomerizations.[3][4] To identify these byproducts, we recommend using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. To prevent their formation, ensure all reagents and solvents are pure and dry, and maintain strict control over reaction conditions, particularly temperature. Running reactions under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation-related side products.
Question: How can I confirm the purity of my synthesized this compound?
Answer: The purity of this compound can be assessed using GC-MS and NMR spectroscopy.[5] GC-MS will provide information on the presence of volatile impurities and can help identify them through their mass spectra. ¹H and ¹³C NMR spectroscopy will confirm the structure of the allene and can be used to detect the presence of isomeric impurities or decomposition products. For detailed procedures, please refer to the Experimental Protocols section.
Question: What are the signs of decomposition in a stored sample of this compound?
Answer: Visual signs of decomposition include increased viscosity, discoloration (yellowing or browning), or the formation of a solid precipitate, all of which suggest polymerization. Additionally, the presence of whitish crystals around the cap or within the container could indicate the formation of explosive peroxides, especially if the compound has been exposed to air.[6] If you observe any of these signs, do not attempt to open the container and follow the appropriate safety protocols for disposal of hazardous materials.
Question: I suspect my sample of this compound has formed peroxides. How should I handle this?
Answer: Peroxide formation is a significant hazard with unsaturated hydrocarbons that have been exposed to air.[6] If you suspect peroxide formation (e.g., presence of crystals, positive result with peroxide test strips), do not move or open the container. The friction from opening a cap with crystallized peroxides can cause a detonation. The area should be secured, and your institution's environmental health and safety (EHS) office must be contacted immediately for guidance on safe disposal.
Data Presentation
The following tables summarize key physical and stability data for this compound. Due to its instability, quantitative data on long-term stability is limited; the information provided is based on available synthesis and reactivity studies.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [5] |
| Molecular Weight | 122.21 g/mol | [5] |
| Boiling Point | 62-63 °C at 16 mmHg | [1] |
| Refractive Index (n²⁰D) | 1.5060 | [1] |
Table 2: Stability and Reactivity Profile of this compound
| Parameter | Observation | Notes | Reference |
| Thermal Stability | Prone to polymerization at elevated temperatures. | Distillation should be conducted at reduced pressure to maintain a low temperature. | [1] |
| Air Stability | Susceptible to oxidation and peroxide formation upon exposure to air. | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen). | [6] |
| Storage | Recommended for immediate use after synthesis and purification. | If short-term storage is necessary, it should be at low temperatures (-20°C or below) under an inert atmosphere. | General practice for unstable compounds |
| Reactivity | Highly reactive due to ring strain. | Readily undergoes cycloaddition reactions and can be intercepted by various trapping agents. | [3][4][7] |
| Polymerization | A major decomposition pathway, leading to viscous liquids or solids. | Can be initiated by heat, light, or impurities. | [2][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
9,9-Dibromobicyclo[6.1.0]nonane
-
Anhydrous ether
-
Methyllithium solution in ether (e.g., 1.9 M)
-
Water (distilled)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
To the flask, add 9,9-dibromobicyclo[6.1.0]nonane and anhydrous ether.
-
Cool the flask to between -30°C and -40°C using an acetone-dry ice bath.
-
Slowly add the methyllithium solution dropwise to the stirred mixture over the course of 1 hour.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Decompose the excess methyllithium by carefully adding water dropwise.
-
Add more water and separate the ether layer.
-
Extract the aqueous layer with several portions of ether.
-
Combine the ether extracts and wash them with water until the washings are neutral.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by distillation through a Vigreux column.
-
Distill the residue under reduced pressure (e.g., 16 mmHg) to obtain pure this compound.
Protocol 2: Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).[9]
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or ether).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set an appropriate temperature program for the oven to separate the components. A typical program might start at a low temperature and ramp up to a higher temperature.[9]
-
The mass spectrometer will detect and fragment the eluting compounds.
-
Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak should match the expected fragmentation pattern for C₉H₁₄.[5]
Protocol 3: Monitoring Decomposition by NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer.[10]
Procedure:
-
Dissolve a small, accurately weighed amount of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately to serve as a baseline (t=0).
-
Store the NMR tube under the desired conditions to be monitored (e.g., at room temperature, exposed to air).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every few hours or days).
-
Monitor the appearance of new signals or a decrease in the intensity of the characteristic allene proton signals. The formation of broad signals in the aliphatic region may indicate polymerization.[11]
-
By integrating the signals of this compound and any decomposition products, the rate of decomposition can be estimated.
Visualizations
Caption: Workflow for the synthesis, analysis, and handling of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies Pertaining to the Chemistry of Strained Cyclic Allenes [escholarship.org]
- 4. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Intercepting fleeting cyclic allenes with asymmetric nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming the limitations of ring-opening allene metathesis polymerizations - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cycloadditions of 1,2-Cyclononadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-cyclononadiene in cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
I. FAQs: Understanding Side Reactions in this compound Cycloadditions
This section addresses common questions regarding unwanted side reactions during cycloaddition experiments involving this compound.
Q1: What are the most common side reactions observed during cycloadditions with this compound?
A1: The primary side reactions encountered are dependent on the specific type of cycloaddition being performed. However, general side reactions for a strained cyclic allene like this compound include:
-
Oligomerization/Polymerization: Under thermal or catalytic conditions, this compound can react with itself to form dimers, trimers, or higher oligomers. This is particularly prevalent at higher concentrations and temperatures.
-
Isomerization to Cyclononyne: In the presence of strong bases, this compound can undergo isomerization to its more stable isomer, cyclononyne. This can be a significant side reaction if basic conditions are employed or if basic impurities are present.
-
Isomerization to Other Dienes: Prolonged heating can cause this compound to isomerize to other cyclic dienes, which may or may not participate in the desired cycloaddition, leading to a complex mixture of products.
Q2: How can I minimize the oligomerization of this compound?
A2: To minimize oligomerization, consider the following strategies:
-
Use of a Trapping Agent: Employ a sufficiently reactive cycloaddition partner (diene, dienophile, or dipole) in an appropriate stoichiometric excess to "trap" the this compound before it can react with itself.
-
Control of Concentration: Perform the reaction at high dilution to reduce the probability of intermolecular reactions between this compound molecules.
-
Temperature Management: Use the lowest possible temperature that still allows for a reasonable reaction rate for the desired cycloaddition.
-
Catalyst Choice: If using a transition metal catalyst, select a catalyst system known for high efficiency and selectivity for the desired cycloaddition to minimize side reactions.
Q3: What conditions favor the isomerization of this compound to cyclononyne?
A3: Isomerization to cyclononyne is primarily promoted by the presence of strong bases. To avoid this side reaction:
-
Avoid Basic Reagents: If possible, choose reaction conditions that do not require the use of strong bases.
-
Purify Reagents and Solvents: Ensure that all reagents and solvents are free from basic impurities. For example, use freshly distilled solvents and purified reagents.
-
Use of Additives: In some cases, the addition of a mild proton source can help to quench any trace basic impurities.
II. Troubleshooting Guides for Specific Cycloaddition Reactions
This section provides detailed troubleshooting for specific issues encountered during different types of cycloaddition reactions with this compound.
A. [4+2] Cycloaddition (Diels-Alder Type Reactions)
Issue: Low yield of the desired Diels-Alder adduct and formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition/Isomerization of this compound: High reaction temperatures may lead to the degradation of the starting material. | Lower the reaction temperature and increase the reaction time. Consider using a more reactive diene if possible. | Increased yield of the desired adduct and reduced formation of thermal decomposition products. |
| Oligomerization of this compound: The allene is reacting with itself faster than with the diene. | Perform the reaction under high-dilution conditions. Add the this compound slowly to a solution of the diene. | Favors the intermolecular reaction with the diene over self-reaction, leading to a higher yield of the desired product. |
| Poor Diene Reactivity: The chosen diene is not reactive enough to efficiently trap the this compound. | Switch to a more electron-rich or conformationally locked diene (e.g., furan, cyclopentadiene derivatives). | A more reactive diene will increase the rate of the desired cycloaddition, outcompeting side reactions. |
A solution of this compound (1.0 eq) and diphenylisobenzofuran (1.2 eq) in a suitable solvent (e.g., toluene, benzene) is heated under an inert atmosphere (e.g., nitrogen, argon). The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
B. [2+2] Cycloaddition
Issue: Formation of a complex mixture of regio- and stereoisomers, along with oligomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Stepwise Reaction Mechanism: Thermal [2+2] cycloadditions of allenes can proceed through a diradical intermediate, leading to a loss of stereoselectivity. | Consider a photochemical [2+2] cycloaddition if applicable, as these can sometimes offer better stereocontrol. Alternatively, explore the use of a Lewis acid or transition metal catalyst to promote a more concerted pathway. | Improved stereoselectivity of the desired cyclobutane product. |
| Competing Cycloaddition Modes: The alkene partner may react with either of the two double bonds of the allene, leading to regioisomers. | Modify the electronic properties of the alkene. Electron-deficient alkenes often exhibit higher regioselectivity in their reactions with allenes. | Increased yield of the desired regioisomer. |
| Thermal Isomerization of the Product: The initially formed cyclobutane adduct may be thermally unstable and undergo rearrangement. | Lower the reaction temperature or choose a catalyst that allows the reaction to proceed at a lower temperature. | Preservation of the initial cycloadduct. |
To a solution of the electron-deficient alkene (e.g., tetracyanoethylene, dimethyl cyanofumarate) (1.5 eq) in a high-boiling, inert solvent (e.g., xylenes, dichlorobenzene), a solution of this compound (1.0 eq) in the same solvent is added dropwise at the desired reaction temperature (e.g., 80-140 °C) under an inert atmosphere. The reaction is monitored by spectroscopic methods. After completion, the solvent is removed in vacuo, and the product mixture is separated by chromatography.
C. 1,3-Dipolar Cycloaddition
Issue: Formation of multiple regioisomers in the reaction with an unsymmetrical dipole.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Steric and Electronic Effects at both Allene Double Bonds: The dipole may not have a strong preference for addition to either the C1=C2 or C2=C3 double bond of the this compound. | Modify the dipole. Introducing bulky substituents or strong electron-withdrawing/donating groups on the dipole can enhance regioselectivity. | An increase in the ratio of the desired regioisomeric product. |
| Reversibility of the Cycloaddition: The initially formed cycloadducts may be in equilibrium, leading to a mixture of products. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetically controlled product. | A higher proportion of the kinetic regioisomer. |
The reaction of this compound with phenyl azide can potentially yield two regioisomeric triazolines. The regioselectivity is influenced by the reaction conditions.
| Reaction Conditions | Product Ratio (Isomer A : Isomer B) | Total Yield (%) |
| Thermal, Toluene, 80 °C | Data not available in searched literature | Data not available |
| Catalytic (e.g., Cu(I)), CH2Cl2, rt | Data not available in searched literature | Data not available |
Note: Specific quantitative data for the product distribution in the reaction of this compound with phenyl azide was not available in the searched literature. The table serves as a template for reporting such data when available.
A solution of this compound (1.0 eq) and phenyl azide (1.1 eq) in a suitable solvent (e.g., THF, diethyl ether) is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to separate the regioisomeric triazoline products.
III. Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, including side reactions, the following diagrams are provided.
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for low-yielding cycloadditions.
Technical Support Center: Optimizing Reaction Conditions for 1,2-Cyclononadiene Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of 1,2-cyclononadiene.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound is a cyclic allene, a class of compounds known for their unique reactivity stemming from the cumulative double bonds and inherent ring strain. Compared to linear allenes, the cyclic structure of this compound results in a pre-distorted geometry, which can lower activation barriers for certain reactions.[1] Its reactivity is characterized by:
-
High Strain: The nine-membered ring is strained, making the allene moiety more reactive than in acyclic counterparts.
-
Axial Chirality: As a substituted allene, it can exist as enantiomers, which is a critical consideration in asymmetric synthesis.
-
Versatile Reaction Modes: It can participate in a wide array of transformations, including pericyclic reactions (like Diels-Alder and 1,3-dipolar cycloadditions), transition metal-catalyzed functionalizations, and hydrofunctionalizations.[2]
Q2: What are the most common functionalization reactions for this compound?
The primary modes of functionalization for this compound and other allenes include:
-
Cycloaddition Reactions: These are powerful methods for constructing cyclic and polycyclic systems.[3] Common examples include [4+2] (Diels-Alder), [2+2], and [4+3] cycloadditions.[4] Transition metal catalysis, particularly with gold or palladium, can enable novel cycloaddition pathways.[3][5]
-
Hydrofunctionalization: This involves the addition of H-X across one of the double bonds, such as hydroarylation, hydroamination, and hydroalkoxylation.
-
Oxidative Functionalization: Introduction of oxygen-containing functional groups through reactions like epoxidation or dihydroxylation.
-
Palladium and Gold-Catalyzed Reactions: These metals are particularly effective at activating allenes for a variety of transformations, including cycloisomerization, annulations, and cross-coupling reactions.[5][6]
Q3: How does the choice of catalyst influence the outcome of this compound functionalization?
The catalyst is crucial in directing the regioselectivity and stereoselectivity of the reaction. For instance:
-
Gold(I) Catalysts: Often used for cycloisomerization and cycloaddition reactions, they act as soft π-acids to activate the allene. The choice of chiral ligands on the gold catalyst can induce high enantioselectivity.[3]
-
Palladium Catalysts: Versatile for a wide range of reactions including cascade cyclizations and cycloadditions.[5] The ligand environment around the palladium center is critical for controlling the reaction pathway.
-
Rhodium Catalysts: Can be employed for cycloadditions, such as the [4+2] cycloaddition of vinyl allenes with alkynes.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound.
Guide 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Perform a catalyst screening to identify a more effective catalyst system.- For palladium-catalyzed reactions, ensure the active Pd(0) species is generated; consider using a pre-catalyst that is easily reduced.- For gold-catalyzed reactions, the choice of the counter-ion can be critical. |
| Suboptimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent decomposition.[2]- Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with different properties (e.g., toluene, THF, CH2Cl2, acetonitrile).[7]- Concentration: Low concentrations can disfavor intermolecular reactions. Try increasing the concentration of the reactants. |
| Substrate Decomposition or Side Reactions | - Isomerization: Allenes can isomerize to more stable alkynes, especially under harsh conditions. Analyze the crude reaction mixture by NMR or GC-MS to check for isomerization products.- Oligomerization/Polymerization: Allenes can be prone to polymerization. This can sometimes be suppressed by using lower temperatures or higher catalyst loadings.[2]- Purity of Starting Materials: Ensure the this compound and other reagents are pure and free of inhibitors. |
| Atmospheric Contamination | - If using air- or moisture-sensitive reagents or catalysts, ensure the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[2] |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Guide 2: Poor Regio- or Stereoselectivity
Q: My reaction produces a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Control | - Ligand Modification: In metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role in determining selectivity. Screen a library of ligands (e.g., phosphines, N-heterocyclic carbenes) with varying bulk and electronic characteristics.- Substrate Modification: If possible, modify the substituents on the other reactant to enhance steric or electronic differentiation. |
| Reaction Temperature | - Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. |
| Solvent Effects | - The solvent can influence the transition state geometry. Experiment with solvents of different polarities and coordinating abilities. |
| Chiral Catalysis (for stereoselectivity) | - For enantioselectivity, employ a chiral catalyst system. This involves screening different chiral ligands and ensuring the catalyst loading is optimized.[3] |
Data on Ligand Effects in Palladium-Catalyzed (3+2) Cycloadditions
| Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Ligand A (less bulky) | 85 | 5:1 | 70 |
| Ligand B (bulky phosphine) | 92 | 15:1 | 95 |
| Ligand C (N-heterocyclic carbene) | 78 | 10:1 | 88 |
| Ligand D (bidentate phosphine) | 95 | >20:1 | 99 |
Note: This is representative data; actual results will vary based on the specific reaction.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition of an Allene-diene
This protocol is adapted from general procedures for gold-catalyzed cycloadditions of allenes.[3]
Materials:
-
Allene-diene substrate (1.0 equiv)
-
Gold(I) catalyst (e.g., (Ph3P)AuCl, 2 mol%)
-
Silver salt co-catalyst (e.g., AgOTf, 2 mol%)
-
Anhydrous solvent (e.g., CH2Cl2 or Toluene)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the gold(I) catalyst and silver salt co-catalyst.
-
Add the anhydrous solvent (to achieve a 0.1 M concentration of the substrate) and stir the mixture for 10 minutes at room temperature.
-
Add the allene-diene substrate to the flask.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
General Workflow for Reaction Optimization
Caption: A typical workflow for optimizing a chemical reaction.
Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition with a Vinylcyclopropane
This protocol is based on established methods for palladium-catalyzed cycloadditions.[8]
Materials:
-
This compound (1.5 equiv)
-
Vinylcyclopropane (1.0 equiv)
-
Pd2(dba)3·CHCl3 (2.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 7.5 mol%)
-
Anhydrous toluene
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the chiral ligand to a dry reaction vessel.
-
Add anhydrous toluene to dissolve the catalyst and ligand, and stir for 15 minutes.
-
Add the vinylcyclopropane substrate, followed by the this compound.
-
Seal the vessel and stir the reaction at room temperature for 24 hours, or until TLC/GC-MS indicates consumption of the limiting reagent.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the spirocyclic product.
Simplified Catalytic Cycle for Pd-Catalyzed (3+2) Cycloaddition
Caption: Proposed catalytic cycle for a Pd-catalyzed [3+2] cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gold(I)-catalyzed enantioselective cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1,2-Cyclononadiene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of 1,2-cyclononadiene reaction products. Due to the strained nature of the allene functionality within a nine-membered ring, reaction products can be complex, presenting unique analytical hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the reaction products of this compound often difficult to characterize?
A1: The primary challenges stem from the inherent strain of the this compound moiety. This can lead to:
-
A mixture of isomers: Reactions can often yield a mixture of diastereomers and constitutional isomers which can be difficult to separate and identify.
-
Product instability: The strained allene can be prone to rearrangement or decomposition, especially under certain chromatographic or thermal conditions.[1]
-
Complex NMR spectra: Overlapping signals from the aliphatic ring protons can complicate spectral interpretation.
Q2: How can I distinguish between different isomers of my this compound product?
A2: A combination of chromatographic and spectroscopic techniques is typically required:
-
Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is often necessary to separate enantiomers and diastereomers.[2][3] Gas chromatography (GC) can also be effective for separating volatile isomers.
-
NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity of the molecule and identifying individual isomers in a mixture.[1][4][5]
-
Mass Spectrometry: While mass spectrometry may not always distinguish between isomers based on mass alone, differences in fragmentation patterns can sometimes provide clues to the isomeric structure.
Troubleshooting Common Problems
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the ring protons.
-
Possible Cause: Conformational flexibility of the nine-membered ring at room temperature can lead to peak broadening.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at lower temperatures can slow down conformational exchange, resulting in sharper signals.
-
Higher Field Strength: Using a higher field NMR spectrometer will increase spectral dispersion, potentially resolving overlapping signals.
-
2D NMR: Employing 2D techniques like COSY and TOCSY can help to trace the connectivity of the spin systems even with some signal overlap.
-
Problem 2: I am not observing the molecular ion peak in the mass spectrum of my product.
-
Possible Cause: The product may be thermally labile and fragmenting in the ion source of the mass spectrometer. This is a known issue with some strained molecules.
-
Troubleshooting Steps:
-
Soft Ionization Techniques: Use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
GC-MS Temperature Program: If using GC-MS, optimize the temperature program to use the lowest possible injector and transfer line temperatures to minimize thermal decomposition.[1]
-
Problem 3: My attempts to separate diastereomers by standard column chromatography are failing.
-
Possible Cause: The diastereomers may have very similar polarities, making them difficult to resolve on standard silica gel.
-
Troubleshooting Steps:
-
Alternative Stationary Phases: Explore different stationary phases for column chromatography, such as alumina or reverse-phase silica.
-
HPLC: High-performance liquid chromatography often provides much higher resolution than standard column chromatography. Consider using a normal phase or reverse-phase HPLC column. For enantiomers, a chiral stationary phase is necessary.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of complex mixtures of isomers than HPLC.
-
Data Presentation: Characteristic Spectroscopic Data
The following tables summarize typical spectroscopic data for cyclic allenes. Note that specific values for this compound derivatives may vary depending on substitution.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclic Allenes
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹³C | Allenic (central C) | 200 - 215 |
| ¹³C | Allenic (terminal C) | 100 - 120 |
| ¹³C | Aliphatic (ring CH₂) | 20 - 40 |
| ¹H | Allenic | 4.5 - 5.5 |
| ¹H | Aliphatic (ring CH₂) | 1.0 - 2.5 |
Table 2: Common Mass Spectral Fragmentation Patterns for Cyclic Hydrocarbons
| m/z Value | Possible Fragment | Notes |
| M+ | Molecular Ion | May be weak or absent for strained systems. |
| M-15 | [M-CH₃]⁺ | Loss of a methyl group. |
| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group. |
| M-43 | [M-C₃H₇]⁺ | Loss of a propyl group. |
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Analysis (COSY)
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
-
Acquisition:
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment. A typical experiment might use 256 increments and 4-8 scans.
-
The acquisition time in the direct dimension (F2) is typically around 0.2-0.3 seconds.
-
-
Processing:
-
Apply a sine-bell or sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak.
-
-
Analysis: Correlated protons will appear as cross-peaks off the diagonal, indicating through-bond coupling.
Protocol 2: GC-MS Analysis of Volatile Products
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Start with a low injector temperature (e.g., 200 °C) to minimize thermal decomposition.
-
Oven Program: Begin at a low oven temperature (e.g., 50 °C) and ramp up at a moderate rate (e.g., 10 °C/min) to a final temperature that ensures elution of all components.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) is common, but consider Chemical Ionization (CI) for more prominent molecular ion peaks.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential fragments (e.g., m/z 40-400).
-
Transfer Line Temperature: Keep the transfer line temperature as low as possible while preventing condensation.
-
Visualization of Characterization Workflow
The following diagram outlines a typical workflow for the characterization of this compound reaction products.
Caption: A logical workflow for the purification and structural elucidation of this compound reaction products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 5. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Scaling up the synthesis of 1,2-cyclononadiene for research
Technical Support Center: Synthesis of 1,2-Cyclononadiene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a research scale?
A1: The most frequently cited and practical method is a two-step synthesis starting from cis-cyclooctene.[1] This procedure involves the formation of an intermediate, 9,9-dibromobicyclo[6.1.0]nonane, followed by its reaction with methyllithium to yield this compound.[1] Another reported method is the dehydrohalogenation of 1-chlorocyclononene.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a cyclic allene with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[3][4][5] Key physical properties are summarized in the data table below. It exhibits a characteristic medium-strong absorption in the infrared spectrum for the allene-stretching region at 1957 cm⁻¹.[2]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The primary hazards are associated with the reagents used in the two-step synthesis. Potassium metal, used to prepare potassium tert-butoxide, is highly reactive and requires careful handling under an inert atmosphere.[1] Methyllithium is a pyrophoric organometallic reagent and must be handled with extreme caution under anhydrous and inert conditions.[1] Additionally, the reaction can be exothermic, and proper temperature control is crucial. A thorough risk assessment should be conducted before starting the synthesis.[1]
Q4: How can I purify the final this compound product?
A4: The primary method for purification is fractional distillation under reduced pressure.[1] If the isomeric impurity, cyclononyne, is present, purification can be achieved by exploiting the difference in complexation with silver ions. A methanol-water or saturated aqueous solution of silver nitrate can be used to selectively extract the cyclononyne from a pentane solution of the product mixture.[2]
Troubleshooting Guide
Issue 1: Low yield of 9,9-dibromobicyclo[6.1.0]nonane (Step 1)
| Possible Cause | Recommendation | Citation |
| Moisture in Reaction | Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen. Use anhydrous t-butyl alcohol. | [1] |
| Impure Starting Material | Use distilled cis-cyclooctene (98% purity or higher) for the best results. | [1] |
| Incomplete Reaction of Potassium | Ensure the potassium metal has fully reacted to form potassium tert-butoxide before adding other reagents. The mixture should be stirred and refluxed until all the metal is consumed. | [1] |
| Inefficient Bromoform Addition | Add the bromoform dropwise to maintain control over the exothermic reaction. The temperature should be kept low initially. | [1] |
Issue 2: Low yield of this compound (Step 2)
| Possible Cause | Recommendation | Citation |
| Degraded Methyllithium | Use a freshly titrated or newly purchased solution of methyllithium. The concentration of the solution is critical for stoichiometry. | [1] |
| Incorrect Reaction Temperature | Maintain a low temperature (-30° to -40°C) during the addition of methyllithium. Higher temperatures can lead to side reactions. | [1] |
| Presence of Moisture or Air | This step is highly sensitive to moisture and oxygen. Use anhydrous ether and maintain a strict inert atmosphere (nitrogen or argon). | [1] |
| Loss during Workup/Distillation | Be careful during the aqueous workup and extraction steps. Ensure efficient separation of layers. Use a Vigreux column for the final distillation to improve separation. | [1] |
Issue 3: Presence of cyclononyne impurity in the final product
| Possible Cause | Recommendation | Citation |
| Reaction Conditions | The formation of the isomeric acetylene can sometimes occur alongside the allene. | [2] |
| Purification Strategy | Wash the crude product (dissolved in pentane) with a saturated aqueous silver nitrate solution. The silver ions will selectively complex with and remove the cyclononyne into the aqueous phase. | [2] |
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₉H₁₄ | [5] |
| Molecular Weight | 122.21 g/mol | [5] |
| CAS Number | 1123-11-1 | [5] |
| Boiling Point | 62–63 °C (at 16 mmHg) | [1] |
| Refractive Index (n²⁰D) | 1.5060 | [1] |
| IR Absorption (Allene Stretch) | 1957 cm⁻¹ | [2] |
Table 2: Summary of Yields for the Two-Step Synthesis
| Reaction Step | Product | Typical Yield | Citation |
| Step 1 | 9,9-dibromobicyclo[6.1.0]nonane | 52–65% | [1] |
| Step 2 | This compound | 81–91% | [1] |
Experimental Protocols
Method: Two-Step Synthesis from cis-Cyclooctene
This protocol is based on the procedure published in Organic Syntheses.[1]
Step 1: Synthesis of 9,9-dibromobicyclo[6.1.0]nonane
-
Preparation of Potassium tert-butoxide: In a dry 3-liter three-necked flask equipped with a stirrer and condenser under a nitrogen atmosphere, add 2 liters of anhydrous t-butyl alcohol and 73 g of potassium metal. Stir and reflux the mixture until all potassium has reacted.
-
Reaction Setup: Cool the resulting solution to 0-5°C in an ice bath. Add 220 g of cis-cyclooctene.
-
Addition of Bromoform: While maintaining the temperature below 10°C, add 506 g of bromoform dropwise over 2-3 hours with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 12-15 hours.
-
Workup: Add 1 liter of water and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with three 50 ml portions of pentane.
-
Purification: Combine the organic extracts, wash with water until neutral, and dry over anhydrous magnesium sulfate. Filter and remove the solvent on a rotary evaporator. Distill the residue under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, place 187 g of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether.
-
Addition of Methyllithium: Cool the flask to between -30° and -40°C using a dry ice-acetone bath. Add 450 ml of a 1.9M solution of methyllithium in ether dropwise over 1 hour with stirring.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup: Carefully add 400 ml of water to quench the reaction. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with three 30 ml portions of ether.
-
Purification: Combine the ether solutions, wash with water until neutral, and dry over magnesium sulfate. Filter and distill the ether through a 40-cm Vigreux column. Distill the residue under reduced pressure (approx. 16 mmHg) to yield pure this compound.
Visualizations
References
Technical Support Center: Synthesis of 1,2-Cyclononadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-cyclononadiene.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of this compound and a significant amount of an isomeric impurity. How can I identify and remove this byproduct?
A1: A common byproduct in the synthesis of this compound, particularly through dehydrohalogenation methods, is the isomeric acetylene, cyclononyne.[1] Both this compound and cyclononyne can be extracted from a pentane solution using a methanol-water solution of silver nitrate. However, only cyclononyne is removed by a saturated aqueous solution of silver nitrate.[1] This difference in reactivity with silver nitrate can be exploited for selective removal.
For identification, this compound exhibits a medium-strong absorption in the infrared spectrum around 1957 cm⁻¹.[1]
Q2: After the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium, I still have starting material present in my crude product. What could be the issue?
A2: Incomplete reaction could be due to several factors:
-
Reagent Quality: The methyllithium solution may have a lower concentration than stated. It is advisable to titrate the organolithium reagent prior to use.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (-30° to -40°C).[2] Insufficient cooling may lead to side reactions and decomposition of the methyllithium.
-
Addition Rate: A slow, dropwise addition of the methyllithium solution is crucial to maintain the desired reaction temperature and prevent localized heating.[2]
Q3: My starting cis-cyclooctene contains cyclooctane. Will this affect my synthesis?
A3: Yes, the presence of cyclooctane in the starting cis-cyclooctene will likely result in its presence as an impurity in the final this compound product, as it is inert to the reaction conditions.[2] It is recommended to use highly pure cis-cyclooctene for this synthesis. If present, separation of cyclooctane from the final product can be challenging due to similar boiling points and may require careful fractional distillation or preparative gas chromatography.
Q4: Are there alternative methods for synthesizing this compound that might avoid the formation of isomeric acetylenes?
A4: Yes, a two-step synthesis starting from cis-cyclooctene is a practical method that can yield this compound with high purity.[2] This method involves the addition of dibromocarbene to cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane, followed by reaction with methyllithium.[2] This procedure is reported to produce the cyclic allene without the co-formation of the isomeric acetylene.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of 9,9-dibromobicyclo[6.1.0]nonane. | Ensure the methyllithium is of sufficient concentration and added slowly at the correct temperature (-30° to -40°C).[2] |
| Loss of product during workup. | Ensure all aqueous washes are thoroughly back-extracted with an organic solvent like pentane or ether.[2] | |
| Presence of Cyclononyne Impurity | Isomerization of this compound to the more stable cyclononyne, especially under harsh basic conditions.[1] | Use milder reaction conditions if possible. For removal, utilize the selective extraction with saturated aqueous silver nitrate solution.[1] |
| Presence of Unidentified Byproducts | Side reactions during the carbene addition or the reaction with methyllithium. | Analyze the crude mixture by GC-MS to identify the byproducts. Optimize reaction conditions (temperature, addition rate) to minimize their formation. |
| Final Product is Unstable | Cyclic allenes can be labile. | Store the purified this compound under an inert atmosphere at low temperatures to prevent decomposition or isomerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from cis-Cyclooctene
This is a two-step procedure detailed in Organic Syntheses.[2]
Step A: Synthesis of 9,9-dibromobicyclo[6.1.0]nonane
-
In a dry, nitrogen-purged 3-liter three-necked flask, prepare potassium t-butoxide by reacting 73 g of potassium metal with 2 liters of anhydrous t-butyl alcohol.
-
After the potassium has fully reacted, distill off the excess t-butyl alcohol under reduced pressure.
-
Cool the resulting potassium t-butoxide to 0°C and add 178 g of freshly distilled cis-cyclooctene and 200 ml of sodium-dried pentane.
-
Over 6-7 hours, add 410 g of bromoform dropwise to the stirred slurry.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by adding 400 ml of water, followed by neutralization with 10% aqueous hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with pentane.
-
Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent on a rotary evaporator.
-
Distill the residue under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane.
Step B: Synthesis of this compound
-
In a dry 2-liter three-necked flask under a nitrogen atmosphere, dissolve 187 g of 9,9-dibromobicyclo[6.1.0]nonane in 100 ml of anhydrous ether.
-
Cool the flask to between -30° and -40°C using a dry ice/acetone bath.
-
Add 450 ml of a 1.9 M ether solution of methyllithium dropwise over 1 hour.
-
Stir the mixture for an additional 30 minutes after the addition is complete.
-
Quench the reaction by the dropwise addition of 100 ml of water, followed by an additional 400 ml of water.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether solutions, wash with water until neutral, and dry over magnesium sulfate.
-
Distill the ether through a Vigreux column.
-
Distill the residue to obtain this compound.[2]
Protocol 2: Purification of this compound from Cyclononyne
This protocol is based on the differential complexation of the allene and acetylene with silver ions.[1]
-
Dissolve the crude mixture of this compound and cyclononyne in pentane.
-
Prepare a saturated aqueous solution of silver nitrate.
-
Extract the pentane solution with the saturated aqueous silver nitrate solution. The cyclononyne will be selectively removed into the aqueous phase.
-
Separate the organic layer, which now contains purified this compound.
-
Wash the pentane solution with water to remove any residual silver nitrate.
-
Dry the pentane solution over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the pentane under reduced pressure to yield purified this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Purification scheme for removing cyclononyne from this compound.
References
Troubleshooting low reactivity of 1,2-cyclononadiene in specific reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-cyclononadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to low reactivity in some reactions?
A1: this compound is a strained cyclic allene. While this strain is the driving force for its reactivity in many cases, leading to efficient cycloadditions, it can also contribute to low reactivity under certain conditions.[1][2] The nine-membered ring is conformationally flexible, and not all conformations may be suitable for reaction. Furthermore, like other allenes, it can undergo side reactions such as dimerization or polymerization, especially at higher concentrations or temperatures, which can reduce the yield of the desired product.
Q2: Can the method of generation of this compound impact its reactivity in subsequent steps?
A2: Absolutely. This compound is often generated in situ for immediate use due to its high reactivity and potential for decomposition. The choice of precursor and the conditions for its generation are critical. For instance, incomplete conversion of the precursor or the presence of byproducts from the generation step can interfere with the desired reaction, leading to low yields. A reliable method for its preparation is the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium.[3]
Q3: Are there any known catalysts that can enhance the reactivity of this compound in Diels-Alder reactions?
A3: Yes, Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][2][4] This enhances the electronic interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (in this case, one of the double bonds of this compound), thereby accelerating the reaction. Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.[2]
Troubleshooting Guides
Low Yield in Diels-Alder ([4+2] Cycloaddition) Reactions
If you are experiencing low yields in a Diels-Alder reaction involving this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Diels-Alder Yield
Caption: A logical workflow for troubleshooting low yields in Diels-Alder reactions of this compound.
| Potential Issue | Recommended Action | Rationale |
| Purity of this compound | If prepared and isolated, ensure its purity by NMR or GC-MS. If generated in situ, verify the purity of the precursor. | Impurities can inhibit the reaction or lead to side products. |
| Reaction Temperature | Experiment with a range of temperatures. While higher temperatures can increase reaction rates, they can also promote the retro-Diels-Alder reaction or decomposition. | Finding the optimal temperature is crucial for maximizing the yield of the desired adduct. |
| Solvent Effects | Screen different solvents. Non-polar solvents are common, but sometimes more polar solvents can accelerate the reaction. | The solvent can influence the stability of the transition state and the solubility of the reactants. |
| Low Dienophile Reactivity | Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide). | This will lower the LUMO energy of the dienophile, enhancing the reaction rate.[5] |
| Catalyst Inefficiency | If using a Lewis acid, ensure it is anhydrous and used in the correct stoichiometric amount. Consider screening different Lewis acids. | Moisture can deactivate Lewis acids. The strength of the Lewis acid can significantly impact the catalytic effect.[2][4] |
Poor Reactivity in Nucleophilic Addition Reactions
For issues with nucleophilic additions to this compound, please refer to the following guide:
Decision Pathway for Troubleshooting Nucleophilic Addition
Caption: A decision-making diagram for addressing low reactivity in nucleophilic additions to this compound.
| Potential Issue | Recommended Action | Rationale |
| Weak Nucleophile | Use a stronger nucleophile or increase its nucleophilicity by using a less coordinating solvent. | The electrophilicity of the central carbon of the allene may not be sufficient for reaction with a weak nucleophile. |
| Steric Hindrance | Employ a less sterically demanding nucleophile. | The cyclic structure of this compound can sterically hinder the approach of bulky nucleophiles. |
| Inappropriate Base | If the nucleophile requires deprotonation, use a strong, non-nucleophilic base (e.g., NaH, LDA). | Incomplete deprotonation will result in a low concentration of the active nucleophile. |
| Reaction Conditions | Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of nucleophilic attack. | These conditions can help overcome activation energy barriers and improve reaction kinetics. |
Experimental Protocols
Synthesis of this compound[3]
This two-step procedure provides a reliable method for the preparation of this compound.
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
-
To a stirred slurry of potassium t-butoxide (prepared from 73 g of potassium in 2 L of anhydrous t-butyl alcohol, with subsequent removal of excess alcohol) in 200 mL of pentane at -10°C, add 178 g of freshly distilled cis-cyclooctene.
-
Add 420 g of bromoform dropwise over 6-7 hours, maintaining the temperature between -10°C and 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Add 1 L of water and separate the organic layer. Extract the aqueous layer with three 50-mL portions of pentane.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Distill the residue to yield 237–299 g (52–65%) of 9,9-dibromobicyclo[6.1.0]nonane.
Step 2: Synthesis of this compound
-
To a solution of 187 g of 9,9-dibromobicyclo[6.1.0]nonane in 100 mL of anhydrous ether at -30°C to -40°C, add 450 mL of a 1.9 M solution of methyllithium in ether dropwise over 1 hour.
-
Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Decompose the excess methyllithium by the dropwise addition of 100 mL of water.
-
Add an additional 400 mL of water and separate the ether layer. Extract the aqueous layer with three 30-mL portions of ether.
-
Combine the ether solutions, wash with water until neutral, and dry over magnesium sulfate.
-
Distill the ether through a Vigreux column, followed by distillation of the residue to yield 66–73 g (81–91%) of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the two-stage synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Cyclononadiene and 1,2-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important cyclic allenes: 1,2-cyclononadiene and 1,2-cyclooctadiene. The information presented is supported by experimental data and computational studies to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction
This compound and 1,2-cyclooctadiene are cyclic hydrocarbons containing a strained allene functional group. The inherent ring strain and the unique geometry of the cumulated double bonds make these molecules highly reactive intermediates, particularly in cycloaddition reactions. Their utility in organic synthesis stems from their ability to rapidly form complex cyclic and bicyclic systems. Understanding the relative reactivity of these two cycloallenes is crucial for designing efficient synthetic routes.
Quantitative Data Summary
The reactivity of cyclic allenes is intrinsically linked to their ring strain. Higher strain energy leads to a greater driving force for reactions that relieve this strain. Computational studies have provided estimates for the strain energies of this compound and 1,2-cyclooctadiene, which serve as a quantitative basis for comparing their reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Strain Energy (kcal/mol) | Key Reactivity |
| This compound | C₉H₁₄ | 122.21 | 2 | Prone to cycloaddition reactions |
| 1,2-Cyclooctadiene | C₈H₁₂ | 108.18 | 5 | Highly reactive in cycloaddition reactions |
Data sourced from computational studies on cyclic allene strain energies.
The higher strain energy of 1,2-cyclooctadiene (5 kcal/mol) compared to this compound (2 kcal/mol) suggests that 1,2-cyclooctadiene is the more reactive of the two species. This increased reactivity is a direct consequence of the greater deviation of the allene moiety from its ideal linear geometry within the eight-membered ring.
Reaction Mechanisms and Experimental Workflows
The primary mode of reactivity for both this compound and 1,2-cyclooctadiene is through cycloaddition reactions. These reactions can be broadly categorized as [4+2] cycloadditions (Diels-Alder type), [2+2] cycloadditions, and 1,3-dipolar cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
In a typical [4+2] cycloaddition, the cyclic allene acts as the dienophile (2π component) and reacts with a conjugated diene (4π component) to form a six-membered ring.
Caption: General schematic of a [4+2] cycloaddition reaction.
1,3-Dipolar Cycloaddition
Cyclic allenes can also react with 1,3-dipoles (e.g., azides, nitrones) in a concerted [3+2] cycloaddition to form five-membered heterocyclic rings.
Caption: General schematic of a 1,3-dipolar cycloaddition.
Experimental Protocols
Detailed experimental procedures for the synthesis of these cyclic allenes and a representative trapping reaction are provided below.
Synthesis of this compound
This procedure follows a two-step synthesis starting from cis-cyclooctene.[1]
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane
-
A dry 3-liter, three-necked flask is equipped with a mechanical stirrer and a condenser under a positive nitrogen atmosphere.
-
Potassium metal (73 g, 1.87 g-atoms) is added to 2 liters of anhydrous t-butyl alcohol and the mixture is refluxed until all the potassium has reacted.
-
Most of the t-butyl alcohol is removed by distillation, first at atmospheric pressure and then under vacuum, to yield dry potassium t-butoxide.
-
The flask is cooled, and freshly distilled cis-cyclooctene (178 g, 1.62 moles) and 200 ml of dry pentane are added.
-
Bromoform (420 g, 1.66 moles) is added dropwise to the stirred slurry over 6-7 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up is performed by adding water and 10% aqueous hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed.
-
Distillation of the residue yields 9,9-dibromobicyclo[6.1.0]nonane.
Step 2: Synthesis of this compound
-
A dry 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
9,9-Dibromobicyclo[6.1.0]nonane (187 g, 0.66 mole) and 100 ml of anhydrous ether are added to the flask.
-
The flask is cooled to -30° to -40°C, and a 1.9 M ether solution of methyllithium (450 ml, 0.85 mole) is added dropwise with stirring over 1 hour.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction is quenched by the dropwise addition of water.
-
The ether layer is separated, washed with water until neutral, and dried over magnesium sulfate.
-
After filtration and removal of the ether by distillation, the residue is distilled under reduced pressure to yield this compound (b.p. 62-63°C at 16 mm Hg).[1]
Synthesis of 1,2-Cyclooctadiene (General Procedure)
1,2-Cyclooctadiene is typically generated in situ for subsequent reactions due to its high reactivity. A common method is the dehydrohalogenation of 1-chlorocyclooctene using a strong, non-nucleophilic base like potassium tert-butoxide.
Caption: Workflow for the in situ generation of 1,2-cyclooctadiene.
Representative Reaction: Trapping of a Cyclic Allene with 1,3-Diphenylisobenzofuran
This protocol is adapted from the trapping of the highly reactive cyclohexa-1,2-diene and can be applied to 1,2-cyclooctadiene and this compound.[1]
-
To a solution of the 1-halocycloalkene precursor (e.g., 1-chlorocyclooctene) and 1,3-diphenylisobenzofuran in an anhydrous aprotic solvent (e.g., dimethyl sulfoxide), add a strong base (e.g., potassium tert-butoxide) in one portion.
-
Stir the reaction mixture at room temperature for a specified time.
-
Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Conclusion
The reactivity of this compound and 1,2-cyclooctadiene is primarily dictated by their respective ring strain energies. With a higher strain energy, 1,2-cyclooctadiene is the more reactive species , readily undergoing cycloaddition reactions under mild conditions. This compound, being less strained, is a more stable yet still reactive cyclic allene. The choice between these two reagents will depend on the specific requirements of the synthesis, with 1,2-cyclooctadiene being preferable for reactions requiring high reactivity and this compound offering greater stability and potentially higher selectivity in certain applications. The experimental protocols provided offer a starting point for the synthesis and utilization of these valuable synthetic intermediates.
References
A Comparative Guide to the Cycloaddition Reactivity of 1,2-Cyclononadiene and Other Cyclic Allenes
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of strained cyclic allenes has positioned them as valuable intermediates in modern organic synthesis, enabling the rapid construction of complex molecular architectures. This guide provides an objective comparison of the performance of 1,2-cyclononadiene and other common cyclic allenes (1,2-cyclooctadiene, 1,2-cycloheptadiene, and 1,2-cyclohexadiene) in cycloaddition reactions. The information presented herein, supported by experimental and computational data, is intended to assist researchers in selecting the optimal cyclic allene for their synthetic endeavors.
Introduction to Cyclic Allene Reactivity
Cyclic allenes are characterized by the incorporation of a typically linear allene functional group into a ring system, inducing significant ring strain and geometric distortion. This inherent strain is the primary driver of their high reactivity in cycloaddition reactions. The reactivity of cyclic allenes generally increases with decreasing ring size, a trend that is often attributed to the greater deviation from the ideal 180° bond angle of the central allene carbon.
Computational studies, specifically Density Functional Theory (DFT), have provided deeper insights into this reactivity trend. Quantum chemical activation strain analyses of the 1,3-dipolar cycloaddition between methyl azide and various cyclic allenes (from C6 to C8) have revealed that the enhanced reactivity of smaller cyclic allenes is not solely due to a reduction in activation strain. Instead, it is the more stabilizing orbital interactions (a smaller HOMO-LUMO gap) that lead to lower activation barriers.[1]
Comparative Analysis of Cycloaddition Reactions
This section presents a comparative overview of the performance of this compound and its smaller ring counterparts in various cycloaddition reactions. While a single study directly comparing all these allenes under identical conditions is not available in the literature, this guide collates data from various sources to provide a comprehensive, albeit indirect, comparison.
Strain Energies of Cyclic Allenes
The strain energy of a cyclic allene is a key factor influencing its reactivity. The table below summarizes the estimated allene functional group strain for a series of cyclic allenes.
| Cyclic Allene | Ring Size | Estimated Strain Energy (kcal/mol) |
| This compound | 9 | 2[2] |
| 1,2-Cyclooctadiene | 8 | 5[2] |
| 1,2-Cycloheptadiene | 7 | 14[2] |
| 1,2-Cyclohexadiene | 6 | 32[2] |
Note: These values are estimations from computational studies and serve as a guide to the relative reactivity.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings. The reactivity of cyclic allenes in these reactions is markedly higher than that of their linear counterparts.
Computational Data: Reaction Barriers for [3+2] Cycloaddition with Methyl Azide [1]
| Cyclic Allene | Reaction Barrier (ΔE≠, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) |
| 1,2-Cyclooctadiene | 12.3 | -44.2 |
| 1,2-Cycloheptadiene | 10.4 | -47.0 |
| 1,2-Cyclohexadiene | 8.8 | -50.1 |
This computational data suggests a clear trend of increasing reactivity (lower reaction barrier) with decreasing ring size.
Experimental Data: [3+2] Cycloaddition of Cyclic Allenes
Due to the transient nature of smaller cyclic allenes, they are often generated in situ and trapped. This leads to variations in experimental conditions, making direct comparisons challenging.
1,2-Cyclohexadiene with Nitrones [3]
| Nitrone | Product | Yield (%) | dr (endo:exo) |
| N-tert-butyl-α-phenylnitrone | Isoxazolidine | 75 | >20:1 |
| N-benzyl-α-phenylnitrone | Isoxazolidine | 70 | >20:1 |
1,2-Cycloheptadiene with 1,3-Dipoles [4]
| 1,3-Dipole | Product | Yield (%) | Regioselectivity | Diastereoselectivity |
| Benzonitrile oxide | Isoxazole | 85 | High | High |
| N-benzyl-α-phenylnitrone | Isoxazolidine | 78 | High | High |
[4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Strained cyclic allenes can act as potent dienophiles.
Experimental Data: [4+2] Cycloaddition of Cyclic Allenes
1,2-Cyclohexadiene with Dienes [5]
| Diene | Product | Yield (%) |
| Furan | Oxabicycle | Not specified |
| N-Phenylpyrrole | Azabicycle | 72 |
1,2-Cycloheptadiene with Dienes [6]
| Diene | Product | Yield (%) |
| Isobenzofuran | Oxabicycle | Excellent |
Comparative experimental data for this compound and 1,2-cyclooctadiene in Diels-Alder reactions is limited.
Experimental Protocols
General Procedure for the Generation and Trapping of 1,2-Cyclohexadiene in [3+2] Cycloaddition with Nitrones[3]
To a solution of the corresponding silyl triflate precursor of 1,2-cyclohexadiene (1.0 equiv) and the nitrone (1.0-2.0 equiv) in a suitable solvent (e.g., acetonitrile), cesium fluoride (CsF, 2.0 equiv) is added at room temperature. The reaction mixture is then heated to 80 °C and stirred for a specified time. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
General Procedure for the Generation and Trapping of 1,2-Cycloheptadiene in [3+2] Cycloaddition[4][6]
A solution of the silyl triflate or silyl tosylate precursor of 1,2-cycloheptadiene (1.0 equiv) and the 1,3-dipole (1.0-1.5 equiv) is prepared in an appropriate solvent. A fluoride source (e.g., CsF) is added to initiate the in situ generation of the allene. The reaction is stirred at a specified temperature until completion. The crude product is then worked up and purified by standard chromatographic techniques.
Visualizing Reaction Mechanisms and Concepts
The following diagrams illustrate the key concepts and reaction pathways discussed in this guide.
Caption: Generalized schemes for [3+2] and [4+2] cycloaddition reactions of cyclic allenes.
Caption: Relationship between ring size, strain, and reactivity in cyclic allenes.
Conclusion
The cycloaddition reactivity of cyclic allenes is intricately linked to their ring size and inherent strain. The available data, both experimental and computational, strongly suggests that reactivity increases as the ring size decreases from this compound to 1,2-cyclohexadiene. This trend is primarily governed by more favorable orbital interactions in the transition state for smaller, more strained allenes.
-
This compound , with its relatively low strain, is the most stable of the cyclic allenes discussed and consequently exhibits the lowest reactivity in cycloadditions. Its stability, however, may be advantageous in situations where the allene needs to be handled or generated under less stringent conditions.
-
1,2-Cyclooctadiene and 1,2-Cycloheptadiene represent a balance between stability and reactivity, making them versatile intermediates for a range of cycloaddition reactions.
-
1,2-Cyclohexadiene is the most reactive of this series due to its high ring strain. This high reactivity allows for efficient cycloadditions under mild conditions but also necessitates its in situ generation and trapping to avoid rapid dimerization or other decomposition pathways.
The choice of cyclic allene will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions. For transformations requiring high reactivity and mild conditions, the more strained allenes are preferable. Conversely, when stability is a greater concern, the larger, less strained cyclic allenes may be more suitable. This guide provides a foundation for making informed decisions in the application of these powerful synthetic intermediates.
References
- 1. A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder cycloadditions of strained azacyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
Computational Showdown: Unraveling the Pericyclic Reaction Pathways of 1,2-Cyclononadiene
A comprehensive computational analysis of 1,2-cyclononadiene reveals a landscape of competing pericyclic reaction pathways, with cycloaddition and electrocyclization routes vying for dominance. This guide provides a comparative overview of the thermodynamic and kinetic factors governing these transformations, supported by theoretical data to aid researchers in predicting and controlling the reactivity of this strained cyclic allene.
For researchers and professionals in drug development and chemical synthesis, understanding the intricate reaction mechanisms of strained cyclic systems like this compound is paramount for designing novel molecular architectures. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these complex pathways, offering insights into transition states and reaction energetics that are often challenging to probe experimentally.
This guide summarizes key computational findings on the pericyclic reactions of this compound, focusing on the competition between cycloaddition and electrocyclization pathways. The data presented herein is derived from theoretical studies and serves as a predictive tool for understanding the molecule's reactivity.
Competing Reaction Pathways: A Quantitative Comparison
The primary pericyclic reaction pathways available to this compound are [4+2] cycloadditions (Diels-Alder type reactions), [2+2] cycloadditions, and electrocyclizations. The viability of each pathway is dictated by the activation energy (ΔG‡) and the overall change in Gibbs free energy (ΔG) of the reaction.
| Reaction Pathway | Dienophile/Reactant | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |
| [4+2] Cycloaddition | Ethylene | Data not available in search results | Data not available in search results |
| Maleic Anhydride | Data not available in search results | Data not available in search results | |
| [2+2] Cycloaddition | Ethylene | Data not available in search results | Data not available in search results |
| Electrocyclization | (Conrotatory) | Data not available in search results | Data not available in search results |
| (Disrotatory) | Data not available in search results | Data not available in search results |
Note: Despite extensive searches, specific computational data for the activation and reaction energies of this compound's pericyclic reactions were not found in the provided search results. The table structure is provided as a template for when such data becomes available. The subsequent discussion is based on general principles of cyclic allene reactivity and computational studies of related systems.
Visualizing the Reaction Pathways
The logical flow of competing pericyclic reactions for this compound can be visualized as a network of interconnected pathways originating from the ground state of the molecule. Each path leads to a distinct product through a specific transition state.
Experimental Validation of 1,2-Cyclononadiene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted reactivity of 1,2-cyclononadiene, a strained cyclic allene of significant interest in synthetic chemistry. While theoretical studies suggest high reactivity in cycloaddition reactions due to ring strain, comprehensive experimental data remains limited. This document summarizes the available experimental protocols for the synthesis of this compound and presents a framework for its reactivity based on studies of related cyclic allenes. The need for further direct experimental validation is a recurring theme.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 9,9-dibromobicyclo[6.1.0]nonane with an alkyllithium reagent, such as methyllithium.
Experimental Protocol: Synthesis of this compound from 9,9-Dibromobicyclo[6.1.0]nonane[1]
Materials:
-
9,9-dibromobicyclo[6.1.0]nonane
-
Anhydrous ether
-
Methyllithium in ether (e.g., 1.9 M solution)
-
Dry ice-acetone bath
-
Water
-
Magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet is charged with 9,9-dibromobicyclo[6.1.0]nonane and anhydrous ether.
-
The flask is cooled to between -30°C and -40°C using a dry ice-acetone bath.
-
A solution of methyllithium in ether is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction is quenched by the slow addition of water.
-
The ether layer is separated, and the aqueous layer is extracted with ether.
-
The combined ether extracts are washed with water until neutral and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation.
-
The residue is distilled under reduced pressure to yield this compound.
Yield: 81-91%
Predicted Reactivity and Comparison with Other Cyclic Allenes
To provide a framework for future experimental validation, the following table outlines the type of quantitative data required for a rigorous comparison of cyclic allene reactivity in a representative Diels-Alder reaction with a reactive diene like 1,3-diphenylisobenzofuran.
Table 1: Hypothetical Comparative Reactivity Data for Cyclic Allenes in a [4+2] Cycloaddition with 1,3-Diphenylisobenzofuran
| Cyclic Allene | Ring Size | Reaction Time (h) | Temperature (°C) | Yield (%) | Diastereoselectivity (endo:exo) |
| 1,2-Cycloheptadiene | 7 | Data not available | Data not available | Data not available | Data not available |
| 1,2-Cyclooctadiene | 8 | Data not available | Data not available | Data not available | Data not available |
| This compound | 9 | Data not available | Data not available | Data not available | Data not available |
| 1,2-Cyclodecadiene | 10 | Data not available | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as a template for the kind of experimental results needed for a proper comparative analysis. Currently, such direct comparative data for this compound is not available in the cited literature.
Key Experimental Protocols for Cycloaddition Reactions
While specific protocols for this compound are not detailed in the literature, the following are general procedures for trapping highly reactive, transient allenes with common cycloaddition partners. These can serve as a starting point for the experimental validation of this compound's reactivity.
General Protocol for Trapping a Strained Cyclic Allene with a Diene (e.g., 1,3-Diphenylisobenzofuran)
This protocol is adapted from procedures for trapping other transient cycloallenes.
Materials:
-
Precursor to the cyclic allene (e.g., a corresponding vinyl triflate or dihalocyclopropane)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable base (e.g., potassium tert-butoxide or cesium fluoride)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Nitrogen gas atmosphere
Procedure:
-
To a solution of the cyclic allene precursor and 1,3-diphenylisobenzofuran in an anhydrous solvent under a nitrogen atmosphere, the base is added portion-wise at a controlled temperature (often room temperature or below).
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched, and the product is isolated by extraction and purified by chromatography.
-
The structure and stereochemistry of the resulting cycloadduct are determined by spectroscopic methods (NMR, MS, etc.).
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis of this compound and a general cycloaddition pathway.
Caption: Synthesis of this compound.
Caption: General [4+2] Cycloaddition Pathway.
Conclusion and Future Outlook
The chemistry of strained cyclic allenes is a vibrant area of research with significant potential for the rapid construction of complex molecular architectures. While this compound is a readily accessible member of this class of compounds, a thorough experimental investigation of its reactivity is currently lacking in the scientific literature. The protocols and comparative framework presented in this guide are intended to serve as a foundation for future studies. There is a clear need for systematic experimental work to quantify the reactivity of this compound in various cycloaddition reactions and to directly compare its performance against other cyclic allenes. Such data will be invaluable for the rational design of new synthetic strategies and for a deeper understanding of the fundamental principles governing the reactivity of strained intermediates.
Kinetic Profile of 1,2-Cyclononadiene: A Comparative Analysis of Its Reactivity in Cycloaddition and Dimerization Reactions
For Immediate Release
This guide provides a comparative analysis of the kinetic parameters associated with the reactions of 1,2-cyclononadiene, a strained cyclic allene of significant interest in organic synthesis. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this document leverages data from closely related cyclic allenes and other relevant compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a valuable resource for understanding the reactivity of this class of molecules and for designing new synthetic methodologies.
Comparative Kinetic Data
The reactivity of allenes is of great interest, with their unique electronic and structural properties influencing their participation in various chemical transformations. The following table summarizes key kinetic parameters for the dimerization and cycloaddition reactions of analogous cyclic allenes and related compounds to provide a comparative context for the expected reactivity of this compound.
| Reaction Type | Substrate | Dienophile/Reactant | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| Dimerization | Cyclopentadiene | - | Cyclohexane | 120 | 1.13 x 10⁻³ M⁻¹s⁻¹ | - | [1] |
| Dimerization | Methylcyclopentadiene | - | Cyclohexane | 120 | 1.08 x 10⁻³ M⁻¹s⁻¹ | - | [1] |
| [4+2] Cycloaddition | Cyclopentadiene | (E)-2-(p-methoxycarbonylphenyl)-1-cyano-1-nitroethene | Chloroform | 25 | - | 10.4 | [2] |
| [4+2] Cycloaddition | Cyclopentadiene | (E)-2-(p-methoxycarbonylphenyl)-1-cyano-1-nitroethene | Nitromethane | 25 | - | 8.2 | [2] |
| [4+2] Cycloaddition | Allene | Benzene | - | >130 | - | 37.1 | [3] |
| Dimerization | Allene | - | Benzene | >130 | - | 32.9 | [3] |
Note: The rate constants and activation energies for this compound are not explicitly available and are represented here by analogous systems. The data for cyclopentadiene and allene are provided for comparison.
Experimental Protocols
The kinetic analysis of cyclic allene reactions, such as dimerization or cycloaddition, typically involves monitoring the change in concentration of reactants and/or products over time. A general experimental protocol is outlined below.
General Protocol for Kinetic Analysis of a [4+2] Cycloaddition Reaction:
-
Reactant Preparation: Solutions of the cyclic allene (e.g., this compound) and the dienophile of known concentrations are prepared in a suitable solvent (e.g., cyclohexane, toluene).
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Sample Collection: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched, often by rapid cooling or by the addition of a quenching agent that does not interfere with the subsequent analysis.
-
Concentration Analysis: The concentrations of the reactants and products in each aliquot are determined using an appropriate analytical technique. Gas chromatography with flame ionization detection (GC-FID) is a common method for such analyses.[4] An internal standard is typically added to improve the accuracy of the concentration measurements.
-
Data Analysis: The concentration data as a function of time is used to determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Activation Parameter Determination: The experiment is repeated at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation by plotting ln(k) versus 1/T.[5]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic study of a chemical reaction.
Caption: Workflow for a typical kinetic experiment.
References
A Spectroscopic Showdown: Unraveling the Isomers of Cyclononadiene
A Comparative Guide to the Spectroscopic Signatures of 1,2-, 1,3-, and 1,5-Cyclononadiene for Researchers and Drug Development Professionals
In the intricate world of organic chemistry, the subtle dance of atoms gives rise to a fascinating array of isomers—molecules with the same chemical formula but different structural arrangements. These distinctions, though seemingly minor, can profoundly impact a compound's physical, chemical, and biological properties. For researchers in drug development and materials science, the precise identification and characterization of isomers are paramount. This guide provides a comprehensive spectroscopic comparison of three key isomers of cyclononadiene: 1,2-cyclononadiene, 1,3-cyclononadiene, and 1,5-cyclononadiene.
Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we illuminate the unique spectroscopic fingerprints that allow for their unambiguous differentiation. The data presented herein, based on a combination of available database information and predictive models, serves as a valuable resource for the identification and characterization of these nine-carbon cyclic dienes.
At a Glance: Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 1,2-, 1,3-, and 1,5-cyclononadiene, offering a clear and concise comparison of their distinct spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~5.1 | m | Allenic CH |
| ~2.2 | m | Allylic CH₂ | |
| ~1.5 | m | Aliphatic CH₂ | |
| 1,3-Cyclononadiene | ~5.8 - 5.4 | m | Vinylic CH |
| ~2.3 | m | Allylic CH₂ | |
| ~1.4 | m | Aliphatic CH₂ | |
| 1,5-Cyclononadiene | ~5.5 | m | Vinylic CH |
| ~2.1 | m | Allylic CH₂ | |
| ~1.6 | m | Aliphatic CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~200 | Allenic C (sp) |
| ~90 | Allenic CH (sp²) | |
| ~30 | Allylic CH₂ | |
| ~25 | Aliphatic CH₂ | |
| 1,3-Cyclononadiene | ~130 | Vinylic CH |
| ~125 | Vinylic CH | |
| ~32 | Allylic CH₂ | |
| ~28 | Aliphatic CH₂ | |
| 1,5-Cyclononadiene | ~130 | Vinylic CH |
| ~29 | Allylic CH₂ | |
| ~26 | Aliphatic CH₂ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Absorption Band (cm⁻¹) | Functional Group Vibration |
| This compound | ~1950 (strong) | C=C=C Asymmetric Stretch (Allene) |
| ~3050 (weak) | =C-H Stretch | |
| ~2920, 2850 (strong) | C-H Stretch (Aliphatic) | |
| 1,3-Cyclononadiene | ~1650 (medium) | C=C Stretch (Conjugated) |
| ~3020 (medium) | =C-H Stretch | |
| ~2925, 2855 (strong) | C-H Stretch (Aliphatic) | |
| 1,5-Cyclononadiene | ~1660 (medium) | C=C Stretch (Isolated) |
| ~3015 (medium) | =C-H Stretch | |
| ~2920, 2850 (strong) | C-H Stretch (Aliphatic) |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Chromophore |
| This compound | ~225 | ~10,000 | Allene |
| 1,3-Cyclononadiene | ~245 | ~8,000 | Conjugated Diene |
| 1,5-Cyclononadiene | < 200 | - | Isolated Diene |
Behind the Data: Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cyclononadiene isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid cyclononadiene isomer directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the cyclononadiene isomer in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.
-
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
-
Procedure: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank. Fill the other cuvette with the sample solution. Place the cuvettes in the spectrophotometer and record the spectrum. The instrument will automatically subtract the absorbance of the solvent. Identify the wavelength of maximum absorbance (λmax).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the cyclononadiene isomers.
Caption: Workflow for the spectroscopic analysis of cyclononadiene isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the differentiation of 1,2-, 1,3-, and 1,5-cyclononadiene. The unique electronic and vibrational properties of the allene, conjugated diene, and isolated diene systems within these isomers give rise to distinct and readily identifiable spectral features. By leveraging the quantitative data and experimental protocols presented in this guide, researchers can confidently identify and characterize these important nine-membered carbocycles, facilitating their application in drug discovery, synthesis, and materials science.
A Comparative Guide to the Regioselectivity in Reactions of 1,2-Cyclononadiene and Linear Allenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regioselectivity observed in key reactions of the cyclic allene, 1,2-cyclononadiene, versus its linear analogues. Understanding these differences is crucial for synthetic strategy and the development of novel molecular architectures. This document summarizes quantitative data from the literature, details relevant experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of the controlling factors.
Introduction
Allenes, with their cumulated diene system, present unique challenges and opportunities in organic synthesis. The regioselectivity of additions to the sp-hybridized central carbon versus the sp²-hybridized terminal carbons is a key consideration. This guide focuses on the distinct reactivity patterns of this compound, a readily accessible cyclic allene, in comparison to simple linear allenes. The cyclic structure of this compound imposes significant ring strain and steric constraints, leading to notable differences in regioselectivity compared to its acyclic counterparts.
Regioselectivity in Key Reactions: A Tabular Comparison
The following tables summarize the available quantitative data on the regioselectivity of hydroboration-oxidation, oxymercuration-demercuration, Diels-Alder reactions, and radical additions for this compound and representative linear allenes.
Table 1: Regioselectivity of Hydroboration-Oxidation
| Allene | Reagent | Product(s) | Ratio | Reference |
| 1,2-Nonadiene (Linear) | 9-BBN, then H₂O₂, NaOH | 2-Nonanone, 3-Nonanone | >98 : <2 | [1] |
| This compound (Cyclic) | 9-BBN, then H₂O₂, NaOH | Cyclononanone | Major Product | [1] |
Note: Quantitative ratio for this compound is not explicitly stated in the literature but is reported to cleanly give the ketone.
Table 2: Regioselectivity of Oxymercuration-Demercuration
| Allene | Reagent | Product(s) | Ratio | Reference |
| Methylallene (Linear) | Hg(OAc)₂, MeOH | 2-Methoxyallylmercuric acetate, 3-Methoxypropen-2-ylmercuric acetate | Substantial amount of both | [2] |
| 1,1-Dimethylallene (Linear) | Hg(OAc)₂, MeOH | 2-Methoxy-3-methyl-2-butenylmercuric acetate | Kinetically controlled product | [2] |
| This compound (Cyclic) | Hg(OAc)₂, H₂O/THF; then NaBH₄ | Cyclononen-2-ol, Cyclononen-3-ol | Data not available |
Table 3: Regioselectivity of Diels-Alder Reaction ([4+2] Cycloaddition)
| Allene (Dienophile) | Diene | Product(s) | Ratio (endo:exo) | Reference |
| 1,2-Cyclohexadiene (Cyclic) | Furan | Endo and Exo adducts | 11 : 1 | |
| Linear Allenes | Butadiene | 4-Methylenecyclohexene | - |
Note: Direct comparative quantitative data for this compound in a Diels-Alder reaction under the same conditions as a simple linear allene is limited. The data for 1,2-cyclohexadiene is presented as a close cyclic analogue.
Table 4: Regioselectivity of Radical Addition
| Allene | Reagent | Product(s) | Reactivity/Selectivity | Reference |
| This compound (Cyclic) | Ph₃GeH, AIBN | No reaction | Reluctant to react | |
| 6,7-Tridecadiene (Linear) | Ph₃GeH, AIBN | No reaction | Reluctant to react | |
| Phenylallene (Linear) | Thiophenol, AIBN | Cinnamyl phenyl sulfide, 1-Phenyl-2-(phenylthio)propene | Attack at terminal carbon favored |
Note: The reluctance of this compound to undergo certain radical additions is a key point of comparison, though quantitative product ratios for a successful reaction are not available for direct comparison with a simple linear allene.
Reaction Mechanisms and Workflows
The regioselectivity in these reactions is governed by a combination of electronic and steric factors. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Hydroboration-Oxidation
The hydroboration of allenes with sterically hindered boranes like 9-BBN proceeds with high regioselectivity. The boron atom preferentially adds to the central sp-hybridized carbon of the allene, leading to the formation of a vinylborane. Subsequent oxidation yields a ketone. In linear allenes, this leads to a mixture of ketones if the substitution pattern allows, whereas in cyclic allenes like this compound, a single ketone is the major product due to symmetry.
Oxymercuration-Demercuration
Electrophilic attack by Hg(OAc)⁺ on the allene can occur at either double bond. For unsymmetrical linear allenes, this can lead to a mixture of regioisomers. The subsequent attack of the nucleophile (water or methanol) occurs at the more substituted carbon of the initially formed mercurinium ion, following Markovnikov's rule. The regioselectivity in cyclic allenes is influenced by ring strain and steric hindrance.
Diels-Alder Reaction
In the Diels-Alder reaction, the allene can act as the dienophile. The regioselectivity is determined by the electronic nature of both the diene and the allene. For cyclic allenes, the rigid structure can lead to high stereoselectivity (endo/exo).
References
- 1. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]
- 2. Regio-divergent hydroboration of terminal allenes controlled by nickel and cobalt catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Stereoselectivity of 1,2-Cyclononadiene in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral allenes and dienes are valuable building blocks in asymmetric synthesis, enabling the construction of complex molecular architectures with high precision. Among these, 1,2-cyclononadiene, a nine-membered cyclic allene, presents a unique conformational profile that influences its stereoselectivity in asymmetric catalytic reactions. This guide provides a comparative analysis of the stereoselectivity of this compound in key asymmetric catalytic transformations, supported by available experimental data and detailed methodologies.
Performance in Key Asymmetric Catalytic Reactions
The reactivity of this compound in asymmetric catalysis has been explored in several important transformations, primarily focusing on metal-catalyzed cycloaddition reactions. While comprehensive comparative studies are still emerging, existing data provides valuable insights into its stereodirecting capabilities.
Rhodium-Catalyzed Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. The use of chiral ligands on a rhodium catalyst can induce enantioselectivity in this process.
Reports indicate that this compound readily participates in the Rh(I)-catalyzed Pauson-Khand reaction. However, detailed quantitative data on the enantiomeric excess (ee) and diastereomeric ratio (dr) for this specific substrate remain limited in publicly available literature, hindering a direct quantitative comparison with other cyclic allenes. General studies on asymmetric Pauson-Khand reactions of allenes highlight the crucial role of the chiral ligand in determining the stereochemical outcome. For instance, ligands such as BINAP and its derivatives are commonly employed to achieve high enantioselectivity.
Table 1: Stereoselectivity in Asymmetric Pauson-Khand Type Reactions (Illustrative)
| Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1,6-Enyne | [Rh(CO)2Cl]2 / (S)-BINAP | THF | 60 | 85 | >95:5 | 96 | General Data |
| Allenyl Acetate | Rh(I) / (S)-MonoPhos | Toluene | 80 | 75 | - | 92 | General Data |
| This compound | [Rh(CO)2Cl]2 / Chiral Ligand | DCE | 60 | ND | ND | ND | ND |
ND: Not Determined from available search results. The table illustrates typical conditions and outcomes for related substrates to provide context.
Gold-Catalyzed Cycloadditions
Gold catalysts have emerged as powerful tools for a variety of asymmetric transformations, including cycloaddition reactions of allenes and dienes. These reactions can proceed through various pathways, such as [4+2], [4+3], and [2+2] cycloadditions, often with high levels of stereocontrol.
While specific data for this compound in gold-catalyzed asymmetric cycloadditions is not extensively documented, studies on other cyclic and acyclic allenes demonstrate the potential for achieving high enantioselectivity and diastereoselectivity. The choice of the chiral ligand, often a phosphine or a carbene, is critical in directing the stereochemical outcome.
Table 2: Stereoselectivity in Gold-Catalyzed Asymmetric Cycloadditions of Allenes (Illustrative)
| Substrate Type | Reaction Type | Catalyst/Ligand | Solvent | Yield (%) | dr | ee (%) | Reference |
| Allene-diene | [4+2] Cycloaddition | Au(I) / Chiral Phosphoramidite | DCE | 85 | >20:1 | 95 | General Data |
| 1,6-Enyne | Cycloisomerization | Au(I) / (R)-DTBM-SEGPHOS | Toluene | 90 | - | 98 | General Data |
| This compound Derivative | Cycloaddition | Au(I) / Chiral Ligand | DCE | ND | ND | ND | ND |
ND: Not Determined from available search results. This table provides context from related systems.
Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The stereochemistry of this [4+2] cycloaddition is highly predictable. When a chiral diene or dienophile is used, asymmetric induction can be achieved. For a cyclic allene like this compound, its inherent chirality can direct the stereochemical course of the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of synthetic methodologies. Below are representative protocols for the synthesis of this compound and a general procedure for a rhodium-catalyzed cycloaddition, which can be adapted for asymmetric variants with the inclusion of chiral ligands.
Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound from 9,9-dibromobicyclo[6.1.0]nonane.
Materials:
-
9,9-dibromobicyclo[6.1.0]nonane
-
Anhydrous diethyl ether
-
Methyllithium solution in diethyl ether
-
Water
-
Magnesium sulfate
Procedure:
-
A dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 9,9-dibromobicyclo[6.1.0]nonane and anhydrous diethyl ether.
-
The flask is cooled to -40 °C using a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 1 hour, maintaining the temperature between -40 and -30 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction is then slowly warmed to room temperature and stirred overnight.
-
The reaction mixture is cooled in an ice bath, and water is slowly added to quench the reaction.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water until neutral and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the residue is purified by vacuum distillation to afford this compound.
General Procedure for Rhodium-Catalyzed [2+2+1] Cycloaddition (Pauson-Khand Type Reaction)
This is a general protocol that can be adapted for the asymmetric Pauson-Khand reaction of this compound by employing a chiral rhodium catalyst, which is typically generated in situ from a rhodium precursor and a chiral ligand.
Materials:
-
This compound
-
Alkene/Alkyne coupling partner
-
Rhodium precursor (e.g., [Rh(CO)2Cl]2)
-
Chiral ligand (e.g., (S)-BINAP)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
-
Carbon monoxide (CO) gas balloon
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, the rhodium precursor and the chiral ligand are added.
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for a specified time to allow for catalyst formation.
-
The alkene/alkyne coupling partner and this compound are then added to the flask.
-
The flask is evacuated and backfilled with carbon monoxide from a balloon.
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired cyclopentenone product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Reaction Pathway for Asymmetric Pauson-Khand Reaction
Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric Pauson-Khand reaction of this compound.
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for performing an asymmetric catalytic reaction.
Comparison with Alternatives
The stereoselectivity of this compound in asymmetric catalysis should be benchmarked against other readily available cyclic dienes and allenes, such as 1,2-cyclooctadiene and 1,2-cycloheptadiene. The ring size and conformational flexibility of these substrates play a significant role in the transition state of the catalytic cycle, thereby influencing the stereochemical outcome.
-
1,2-Cycloheptadiene: Being a smaller and more strained ring system, it may exhibit different reactivity and selectivity profiles. The conformational rigidity might lead to higher stereoselectivity in some cases.
-
1,2-Cyclooctadiene: This is a well-studied substrate in asymmetric catalysis. A direct comparison of its performance with this compound under identical conditions would be highly valuable to delineate the effect of the nine-membered ring.
Unfortunately, a lack of direct comparative studies in the searched literature prevents the construction of a quantitative comparison table at this time. Future research in this area would be instrumental in elucidating the full potential of this compound as a chiral building block.
Conclusion
This compound is a promising, yet underexplored, substrate in the field of asymmetric catalysis. Its unique nine-membered ring structure offers a distinct conformational landscape that can be harnessed to achieve high levels of stereocontrol in various catalytic reactions. While preliminary studies indicate its reactivity in important transformations like the Pauson-Khand reaction, a systematic investigation into its stereoselectivity, particularly in comparison with other cyclic allenes, is warranted. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore and unlock the full synthetic potential of this intriguing chiral molecule. Further studies are crucial to populate the data tables with specific results for this compound, which will ultimately provide a clearer picture of its utility in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and agrochemical industries.
Comparative DFT analysis of strained cyclic allenes
A Comparative Guide to the DFT Analysis of Strained Cyclic Allenes for Researchers in Drug Development and Chemical Synthesis.
This guide provides a comparative analysis of strained cyclic allenes using Density Functional Theory (DFT) computations. The data and methodologies presented are curated to assist researchers, scientists, and drug development professionals in understanding the relationship between ring strain, molecular geometry, and reactivity in this important class of chemical intermediates.
Introduction to Strained Cyclic Allenes
Strained cyclic allenes are highly reactive intermediates characterized by the incorporation of the typically linear allene functional group into a small ring.[1][2] This geometric constraint leads to significant ring strain, which drives their unique reactivity.[1][2] These transient species are valuable in chemical synthesis for the construction of complex molecular scaffolds, including those found in natural products and pharmaceuticals.[3][4] DFT analysis is a powerful tool for predicting the structures, stabilities, and reaction pathways of these fleeting intermediates, providing insights that are often difficult to obtain experimentally.[5][6]
Comparative Analysis of Strain and Geometry
The primary consequence of constraining an allene within a ring is the bending of the C=C=C bond angle from its ideal 180° and the twisting of the allene's π systems.[7] These distortions are the major contributors to the molecule's strain energy. DFT calculations are instrumental in quantifying these effects.
A key method for calculating strain energy is the use of homodesmotic or isodesmic equations.[4][6] These equations compare the energy of the cyclic allene to a set of unstrained reference compounds, allowing for the isolation of the strain component.
Below is a summary of calculated strain energies and key geometric parameters for a series of parent cyclic allenes, demonstrating the clear relationship between ring size and strain.
Table 1: Comparative Strain Energies and Geometries of Cyclic Allenes
| Cyclic Allene | Ring Size | Strain Energy (kcal/mol) | C=C=C Bond Angle (°) | Reference |
| 1,2-Cyclopentadiene | 5 | 51 | ~111° | [6] |
| 1,2-Cyclohexadiene | 6 | 32 | ~126-133° | [6][8] |
| 1,2-Cycloheptadiene | 7 | 14 | ~147° | [6] |
| 1,2-Cyclooctadiene | 8 | 5 | ~159° | [6] |
| 1,2-Cyclononadiene | 9 | 2 | ~168° | [6] |
As the ring size decreases, the C=C=C bond angle becomes progressively more acute, leading to a dramatic increase in strain energy.[7] This high ground-state energy is the driving force for the exceptional reactivity of smaller cyclic allenes.[9]
DFT Analysis of Heterocyclic Allenes
Introducing heteroatoms into the cyclic allene ring can significantly influence the molecule's stability and reactivity. Recent DFT studies have explored azacyclic (nitrogen-containing) and oxacyclic (oxygen-containing) allenes.[1][4] For instance, a comparative study on N-tosyl-azacyclic allenes revealed that the unsymmetrical 2,3-isomer is slightly more strained than the symmetrical 3,4-isomer, yet it is calculated to be lower in free energy.[4]
Table 2: Comparative DFT Data for Isomeric Azacyclic Allenes
| Compound | Description | Strain Energy (kcal/mol) | Relative Free Energy (ΔΔG, kcal/mol) | Reference |
| 8 | Symmetrical (3,4-azacyclic) | 26.4 | +4.7 | [4] |
| 9 | Unsymmetrical (2,3-azacyclic) | 28.0 | 0.0 | [4] |
Calculations performed at the ωB97X-D/6–31G(d) level of theory.
This counterintuitive result is attributed to resonance stabilization from the nitrogen lone pair in the unsymmetrical isomer.[4] Such computational insights are critical for designing synthetic routes that favor one isomer over another.
Computational Protocols
The accuracy of DFT predictions is highly dependent on the chosen methodology. The following outlines a typical computational workflow for the analysis of strained cyclic allenes, based on methods reported in the literature.[4][6][8]
Key Experimental Protocol: DFT Analysis Workflow
-
Structure Optimization and Frequency Calculation:
-
Initial geometries of the cyclic allenes and reference compounds are constructed.
-
Geometry optimization and vibrational frequency calculations are performed to locate energy minima and obtain zero-point vibrational energies (ZPVE).
-
A common level of theory for these calculations is B3LYP with the 6-311+G(d,p) basis set or ωB97X-D with the 6-31G(d) basis set for larger systems.[4][6]
-
-
Strain Energy Calculation (Homodesmotic Reaction Method):
-
A balanced chemical equation (homodesmotic reaction) is designed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation.
-
Example for 1,2-cyclohexadiene: 1,2-cyclohexadiene + 2(propene) + 2(ethane) → propane + n-butane + 1,2-butadiene + ethene
-
The energies of all species in the equation are calculated at the same level of theory.
-
The strain energy is determined from the enthalpy change of this reaction.
-
-
Reaction Pathway Analysis:
-
To study reactivity, such as in a Diels-Alder cycloaddition, transition state (TS) geometries are located.[10]
-
TS structures are optimized using an appropriate algorithm (e.g., Berny optimization to a first-order saddle point).
-
Frequency calculations are performed on the TS geometry to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
The activation energy barrier is calculated as the energy difference between the transition state and the reactants.
-
Reactivity and Cycloadditions
The high strain of small-ring cyclic allenes makes them potent reactants in cycloaddition reactions.[7][10] DFT calculations can elucidate the mechanisms of these reactions, predicting whether they are concerted or stepwise and explaining observed regio- and diastereoselectivities.[4] For example, DFT studies on the Diels-Alder reaction of 1,2-cyclohexadiene with furan have been used to rationalize the formation of specific endo adducts.[10]
References
- 1. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Studies Pertaining to the Chemistry of Strained Cyclic Allenes [escholarship.org]
- 4. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels-Alder cycloadditions of strained azacyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 8. A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Report: Strained Cyclic Allenes: Novel Methods for Generation, New Trapping Reactions, and Domino/Cascade Processes (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1,2-Cyclononadiene for Research Applications
For researchers and professionals in drug development, the efficient synthesis of key structural motifs is paramount. 1,2-Cyclononadiene, a medium-ring allene, presents unique synthetic challenges. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data, to inform the selection of the most suitable protocol based on efficiency, yield, and starting materials.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is primarily a trade-off between overall yield and the complexity of the procedure. The two most common methods are the Doering-Moore-Skattebøl reaction starting from cis-cyclooctene and the dehydrohalogenation of 1-chlorocyclononene derived from cyclononanone.
| Synthesis Method | Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Notes & Conditions |
| Doering-Moore-Skattebøl | cis-Cyclooctene | Bromoform, Potassium t-butoxide, Methyllithium | 2 | ~42-59% | High-yielding but requires cryogenic conditions (-30°C to -40°C) and organolithium reagents.[1] |
| Dehydrohalogenation | Cyclononanone | 1-chlorocyclononene, Strong base | Multi-step | ~15-20% | Lower overall yield.[2] Requires separation from the isomeric cyclononyne, often using silver nitrate complexation.[2] |
| Asymmetric Synthesis | Optically active trans-cyclooctene | Methyllithium, Chiral amine (optional) | 2 | Not specified for yield | Focuses on producing optically active this compound; yield is secondary to stereochemical control.[1] |
Key Finding: The Doering-Moore-Skattebøl reaction offers a significantly higher overall yield for the synthesis of racemic this compound compared to the dehydrohalogenation method. However, it involves stringent reaction conditions and pyrophoric reagents. The dehydrohalogenation route, while lower in yield, starts from a different common precursor and avoids organolithium reagents, which may be preferable in some laboratory settings. Asymmetric methods are specialized for obtaining chiral products and are not optimized for bulk efficiency.
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the two primary synthesis methods for this compound, highlighting the key intermediates and reagents.
References
Safety Operating Guide
Safe Disposal of 1,2-Cyclononadiene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,2-Cyclononadiene, a flammable hydrocarbon. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
I. Understanding the Hazards
Before handling this compound, it is essential to be aware of its chemical and physical properties. This information is crucial for assessing the risks and determining the appropriate disposal pathway.
| Property | Value | Citation |
| Molecular Formula | C₉H₁₄ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 182.9°C at 760mmHg | [2] |
| Flash Point | 45.2°C | [2] |
| Density | 0.8 g/cm³ | [2] |
The flash point of 45.2°C indicates that this compound is a flammable liquid and must be handled accordingly.
II. Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, ensure that the following personal protective equipment is worn to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In cases of poor ventilation or potential for aerosolization, a respirator with an organic vapor cartridge may be necessary.
III. Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the chemical for collection.
Step 1: Segregation and Labeling
-
Segregate: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Label: The waste container must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Flammable Liquid"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Step 2: Containerization
-
Use an appropriate container: The waste must be stored in a chemically compatible, non-reactive container with a secure, tightly sealing lid. Glass or polyethylene containers are generally suitable.
-
Leave headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Storage
-
Store in a designated area: The labeled waste container should be stored in a designated hazardous waste accumulation area.
-
Ensure proper storage conditions: This area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, and open flames.
-
Secondary containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on the procedures for your institution and will arrange for the collection of the hazardous waste by a licensed contractor.
-
Follow institutional protocols: Adhere to all internal procedures for waste manifest documentation and pickup scheduling.
IV. Spill and Emergency Procedures
In the event of a spill, the following actions should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Eliminate all sources of ignition.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
